Product packaging for Mioflazine(Cat. No.:CAS No. 79467-23-5)

Mioflazine

Cat. No.: B1677149
CAS No.: 79467-23-5
M. Wt: 575.5 g/mol
InChI Key: VWXFUOAKGNJSBI-UHFFFAOYSA-N
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Description

Mioflazine (R 51469) is a synthetic compound of the diphenylbutylpiperazine class that functions as a potent nucleoside transport inhibitor . This mechanism of action underpins its primary research value in investigating myocardial ischemia, where it has been shown in preclinical studies to improve cardiac survival during ischemic episodes and modulate the dynamics of nucleoside accumulation upon reperfusion . This compound provides a unique pharmacological profile for cardiovascular research, as it exhibits these protective properties without significant inotropic effects . Its structure features a piperazine-2-carboxamide core and is chemically related to other research compounds in its class, such as lidoflazine and draflazine . Researchers utilize this compound as a critical tool to explore adenosine-mediated signaling pathways and their impact on cardiac function and protection. This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H30Cl2F2N4O2 B1677149 Mioflazine CAS No. 79467-23-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30Cl2F2N4O2/c30-24-4-1-5-25(31)28(24)35-27(38)18-36-15-16-37(26(17-36)29(34)39)14-2-3-23(19-6-10-21(32)11-7-19)20-8-12-22(33)13-9-20/h1,4-13,23,26H,2-3,14-18H2,(H2,34,39)(H,35,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXFUOAKGNJSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30Cl2F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00868521
Record name 1-[4,4-Bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide
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Molecular Weight

575.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79467-23-5
Record name Mioflazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79467-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mioflazine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4,4-Bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIOFLAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YF140A099
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unveiling the Molecular Target of Mioflazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mioflazine is a potent pharmacological agent that has been investigated for its cardioprotective and other therapeutic effects. This technical guide provides an in-depth exploration of the molecular target of this compound, detailing its mechanism of action, the downstream signaling consequences, and the experimental methodologies used to elucidate these properties. By inhibiting the equilibrative nucleoside transporters (ENTs), primarily ENT1, this compound elevates extracellular adenosine levels, leading to the activation of adenosine receptors and subsequent modulation of various physiological processes. This document serves as a comprehensive resource for researchers and professionals in the field of drug development, offering detailed protocols, quantitative data, and pathway visualizations to facilitate further investigation and application of this compound.

Primary Molecular Target: Equilibrative Nucleoside Transporters (ENTs)

The primary molecular target of this compound is the family of Equilibrative Nucleoside Transporters (ENTs) . These transmembrane proteins are responsible for the bidirectional transport of nucleosides, such as adenosine, across cell membranes, driven by the concentration gradient. This compound acts as a potent inhibitor of these transporters, thereby blocking the cellular uptake of adenosine and increasing its concentration in the extracellular space.

There are two main subtypes of ENTs that are ubiquitously expressed:

  • ENT1 (SLC29A1): Highly sensitive to inhibition by nitrobenzylthioinosine (NBMPR) and is considered the primary target for this compound's effects in many tissues.

  • ENT2 (SLC29A2): Less sensitive to NBMPR and exhibits a broader substrate specificity than ENT1.

This compound's inhibitory action on ENTs is the cornerstone of its pharmacological activity, leading to the potentiation of endogenous adenosine signaling.

Quantitative Analysis of this compound's Interaction with ENTs

The interaction of this compound and its derivatives with nucleoside transporters has been quantified in various experimental systems. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Potency of this compound and its Derivatives on Adenosine Transport in Erythrocytes

CompoundSpeciesIC50 (nM)Reference
This compound & DerivativesMouse> 200[1]
This compound & DerivativesHamster> 200[1]
R57974 (this compound derivative)Mouse~150[1]
R57974 (this compound derivative)Hamster~60[1]
This compound & DerivativesRabbit10 - 60[1]
This compound & DerivativesBaboon< 100
This compound & DerivativesHuman< 100

Table 2: Binding Affinity of this compound Derivative (R75231) with Nucleoside Transporter

ParameterValueTissue SourceReference
Kd 0.4 nMHuman Erythrocyte Membranes
Bmax 44 pmol/mg proteinHuman Erythrocyte Membranes
Ki (vs. [3H]NBMPR binding) < 10 nMRabbit Cortical Synaptosomes

Note: Data for this compound's direct binding affinity (Kd or Ki) and inhibitory potency (IC50) on specific ENT1 and ENT2 subtypes are limited in publicly available literature. The data presented here are for general adenosine transport inhibition or for closely related derivatives.

Downstream Signaling Pathways of this compound Action

By inhibiting ENT-mediated adenosine uptake, this compound effectively increases the local concentration of extracellular adenosine. This adenosine then acts on four subtypes of G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), triggering downstream signaling cascades. The most well-characterized pathways relevant to this compound's effects, particularly its cardioprotective actions, involve the A1 and A2A receptors.

Adenosine Receptor Signaling Cascade

The following diagram illustrates the principal signaling pathways activated by the accumulation of extracellular adenosine resulting from this compound's inhibition of ENTs.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ENT1 ENT1 This compound->ENT1 Inhibits Adenosine_out Extracellular Adenosine A1R A1 Receptor Adenosine_out->A1R Activates A2AR A2A Receptor Adenosine_out->A2AR Activates Adenosine_out->ENT1 Transport Gi Gi A1R->Gi Couples to Gs Gs A2AR->Gs Couples to Adenosine_in Intracellular Adenosine ENT1->Adenosine_in AC_inhibited Adenylyl Cyclase (Inhibited) Gi->AC_inhibited Inhibits AC_activated Adenylyl Cyclase (Activated) Gs->AC_activated Activates cAMP_down ↓ cAMP AC_inhibited->cAMP_down cAMP_up ↑ cAMP AC_activated->cAMP_up PKA_inhibited PKA (Inactive) cAMP_down->PKA_inhibited PKA_activated PKA (Active) cAMP_up->PKA_activated Physiological_effects_A1 Cardioprotection (↓ Heart Rate, ↓ Conduction) PKA_inhibited->Physiological_effects_A1 Leads to Physiological_effects_A2A Vasodilation (↑ Blood Flow) PKA_activated->Physiological_effects_A2A Leads to

Caption: this compound inhibits ENT1, increasing extracellular adenosine, which activates A1 and A2A receptors.

Experimental Protocols

The identification of ENTs as the molecular target of this compound and the characterization of its effects rely on several key experimental methodologies.

General Workflow for Target Identification

The following diagram outlines a logical workflow for identifying the molecular target of a novel compound like this compound.

start Start: Phenotypic Observation (e.g., Cardioprotection) hypothesis Hypothesis Generation (e.g., Modulation of a known pathway) start->hypothesis biochemical Biochemical Assays (e.g., Radioligand Binding) hypothesis->biochemical Test Hypothesis cellular Cellular Functional Assays (e.g., Substrate Uptake) biochemical->cellular Validate in Cellular Context in_vivo In Vivo Validation (e.g., Animal Models) cellular->in_vivo Confirm in Organism target_id Target Identification (e.g., ENT1) in_vivo->target_id Confirm Target moa Mechanism of Action Elucidation target_id->moa Elucidate Downstream Effects

Caption: A logical workflow for identifying the molecular target and mechanism of action of a compound.

Radioligand Competitive Binding Assay for ENT1

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the ENT1 transporter by measuring its ability to compete with a radiolabeled ligand, such as [3H]-nitrobenzylthioinosine ([3H]-NBMPR).

Materials:

  • Membrane preparation from cells or tissues expressing ENT1 (e.g., human erythrocytes, HEK293 cells overexpressing ENT1).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • [3H]-NBMPR (radioligand).

  • Unlabeled NBMPR (for determining non-specific binding).

  • Test compound (this compound) at various concentrations.

  • Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Reaction Setup: In microcentrifuge tubes, combine the membrane preparation (typically 25-100 µg of protein), a fixed concentration of [3H]-NBMPR (usually at or below its Kd value, e.g., 0.5 nM), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled NBMPR (e.g., 10 µM). Adjust the final volume with binding buffer.

  • Incubation: Incubate the reaction mixtures at room temperature (e.g., 22-25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

  • Washing: Immediately wash the filters with ice-cold binding buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cellular Adenosine Uptake Assay

This protocol measures the ability of a test compound to inhibit the transport of radiolabeled adenosine into cells.

Materials:

  • Cell line expressing the nucleoside transporter(s) of interest (e.g., HeLa, MDCK, or primary cells).

  • Cell culture medium and reagents.

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

  • [3H]-adenosine (radiosubstrate).

  • Test compound (this compound) at various concentrations.

  • Positive control inhibitor (e.g., NBMPR or dipyridamole).

  • Stop solution (e.g., ice-cold transport buffer containing a high concentration of unlabeled adenosine or an inhibitor).

  • Cell lysis buffer.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 24- or 96-well plates) and grow to confluence.

  • Pre-incubation: On the day of the assay, wash the cells with transport buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle control in transport buffer for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., room temperature or 37°C).

  • Initiation of Uptake: Initiate the uptake by adding transport buffer containing a fixed concentration of [3H]-adenosine (e.g., 1 µM).

  • Incubation: Incubate for a short period during which uptake is linear (e.g., 1-5 minutes).

  • Termination of Uptake: Terminate the transport by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold stop solution.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Radioactivity Measurement: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration in each well.

    • Plot the percentage of adenosine uptake inhibition as a function of the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

Conclusion

This compound's primary molecular target is the equilibrative nucleoside transporter family, with a pronounced inhibitory effect on ENT1. This action leads to an increase in extracellular adenosine, which in turn activates adenosine receptors, particularly A1 and A2A, to elicit a range of physiological responses, most notably cardioprotection and vasodilation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other nucleoside transport inhibitors. A thorough understanding of its mechanism of action is crucial for the rational design and development of novel therapeutics targeting the adenosine signaling pathway.

References

Mioflazine: An In-depth Technical Guide on a Potent Nucleoside Transport Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mioflazine is a potent nucleoside transport inhibitor that has demonstrated significant potential in preclinical studies, particularly in the context of cardioprotection against ischemic injury. By blocking the cellular uptake of nucleosides, primarily adenosine, this compound elevates extracellular adenosine levels, leading to a cascade of downstream effects that mitigate cellular damage during periods of reduced blood flow. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a discussion of its therapeutic potential.

Introduction

This compound, a diphenylbutylpiperazine derivative, has been identified as a powerful inhibitor of nucleoside transport across cell membranes.[1] This inhibition leads to an increase in the extracellular concentration of endogenous nucleosides, most notably adenosine. Adenosine is a critical signaling molecule involved in numerous physiological processes, including vasodilation, anti-inflammatory responses, and cytoprotection. The ability of this compound to potentiate the effects of endogenous adenosine has made it a subject of interest for therapeutic applications, especially in conditions characterized by ischemia-reperfusion injury, such as myocardial infarction.[1] This guide will delve into the technical aspects of this compound's pharmacology and its evaluation as a therapeutic agent.

Mechanism of Action

This compound exerts its pharmacological effects primarily by inhibiting equilibrative nucleoside transporters (ENTs). These transporters are responsible for the facilitated diffusion of nucleosides across cell membranes, thereby maintaining an equilibrium between intracellular and extracellular nucleoside concentrations. By binding to and blocking these transporters, this compound effectively halts the cellular uptake of adenosine and other nucleosides.

The resulting accumulation of extracellular adenosine allows it to bind to and activate its specific cell surface receptors (A1, A2A, A2B, and A3). In the context of myocardial ischemia, the activation of these receptors, particularly the A1 and A2A subtypes, triggers a signaling cascade that confers cardioprotection. This includes effects such as coronary vasodilation, reduction of myocardial oxygen demand, and inhibition of platelet aggregation and neutrophil activation, all of which contribute to preserving cardiac tissue during and after an ischemic event.

Mechanism of Action of this compound This compound This compound ENT Equilibrative Nucleoside Transporter (ENT) This compound->ENT Inhibits Adenosine_in Intracellular Adenosine ENT->Adenosine_in Adenosine_out Extracellular Adenosine Adenosine_out->ENT Transport Adenosine_Receptor Adenosine Receptor Adenosine_out->Adenosine_Receptor Activates Cardioprotection Cardioprotection Adenosine_Receptor->Cardioprotection Leads to

Caption: this compound inhibits ENT, increasing extracellular adenosine and promoting cardioprotection.

Quantitative Data

The inhibitory potency of this compound and its derivatives has been quantified in various in vitro systems. The following tables summarize the available data on its binding affinity and inhibitory concentrations.

Table 1: Inhibitory Potency (IC50) of this compound and Related Compounds on Adenosine Transport in Erythrocytes

Compound Species IC50 (nM)
This compound Mouse >200
This compound Hamster >200
R57974 (this compound derivative) Mouse ~150
R57974 (this compound derivative) Hamster ~60
This compound Derivatives Human <100
This compound Derivatives Baboon <100
This compound Derivatives Rabbit 10-60

Data from Baer et al., 1990.

Table 2: Binding Affinity (Ki) of a this compound Derivative (R75231)

Preparation Radioligand Ki (nM)
Rabbit Cortical Synaptosomes [3H]nitrobenzylthioinosine < 10
Human Erythrocyte Ghost Membranes [3H]R75231 KD = 0.4

Data from Hammond et al., 1991.

Table 3: Pharmacokinetic Parameters of Draflazine (a close structural analog of this compound)

Parameter Value Unit
Dissociation Constant (Kd) 0.57 ng/mL
Max. Erythrocyte Binding Capacity (BmaxRBC) 163 ng/mL RBC
Max. Tissue Binding Capacity (Bmaxtissue) ~1 mg
Volume of Central Compartment (Vplasma + tissue fluids) 12.9 L
Total Intrinsic Clearance (CL) 645 mL/min

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Nucleoside Transport Inhibition Assay

This assay is fundamental to determining the inhibitory potency of compounds like this compound on nucleoside transporters.

Objective: To quantify the inhibition of radiolabeled nucleoside uptake into cells by this compound.

Materials:

  • Cell line expressing the target nucleoside transporter (e.g., erythrocytes, cultured cell lines).

  • Radiolabeled nucleoside (e.g., [3H]-adenosine or [3H]-uridine).

  • This compound and other test compounds.

  • Assay buffer (e.g., PBS or other physiological buffer).

  • Scintillation fluid and a scintillation counter.

Protocol:

  • Cell Preparation: Isolate and wash the cells (e.g., erythrocytes) to remove endogenous nucleosides. Resuspend the cells in the assay buffer at a known density.

  • Incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time at 37°C.

  • Transport Initiation: Initiate nucleoside transport by adding the radiolabeled nucleoside to the cell suspension. The incubation time for transport is typically short (e.g., 10-30 seconds) to measure the initial rate of uptake.

  • Transport Termination: Stop the transport process rapidly, for example, by adding an ice-cold stop solution containing a high concentration of a non-radiolabeled nucleoside transport inhibitor (e.g., dipyridamole) and centrifuging the cells through a layer of oil to separate them from the extracellular medium.

  • Quantification: Lyse the cell pellet and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of nucleoside uptake for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: In Vitro Nucleoside Transport Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Prep Cell Preparation (e.g., Erythrocytes) Preincubation Pre-incubation of cells with this compound Cell_Prep->Preincubation Compound_Prep Compound Preparation (this compound dilutions) Compound_Prep->Preincubation Transport_Initiation Addition of Radiolabeled Nucleoside Preincubation->Transport_Initiation Transport_Termination Rapid termination of transport Transport_Initiation->Transport_Termination Quantification Quantification of intracellular radioactivity Transport_Termination->Quantification Data_Analysis IC50 Determination Quantification->Data_Analysis

Caption: Workflow for assessing this compound's inhibition of nucleoside transport in vitro.

In Vivo Model of Myocardial Ischemia-Reperfusion Injury

Animal models are crucial for evaluating the therapeutic potential of cardioprotective agents like this compound.

Objective: To assess the ability of this compound to protect the heart from damage induced by a period of ischemia followed by reperfusion.

Animal Model: A common model utilizes dogs, pigs, or rabbits.

Protocol:

  • Animal Preparation: Anesthetize the animal and surgically expose the heart. Instrument the animal for continuous monitoring of hemodynamic parameters (e.g., blood pressure, heart rate, ECG).

  • Drug Administration: Administer this compound (intravenously or orally) or a vehicle control prior to the induction of ischemia.

  • Induction of Ischemia: Induce regional myocardial ischemia by temporarily occluding a major coronary artery (e.g., the left anterior descending artery) for a defined period (e.g., 60-90 minutes).

  • Reperfusion: Release the occlusion to allow blood flow to return to the ischemic myocardium, initiating the reperfusion phase.

  • Assessment of Cardiac Function: Monitor cardiac function throughout the experiment and during the reperfusion period. This can include measurements of left ventricular developed pressure, contractility (dP/dt), and the occurrence of arrhythmias.

  • Infarct Size Determination: At the end of the experiment, euthanize the animal and excise the heart. Stain the heart tissue (e.g., with triphenyltetrazolium chloride) to differentiate between viable and infarcted tissue. Quantify the infarct size as a percentage of the area at risk.

  • Biochemical Analysis: Collect blood and tissue samples to measure biomarkers of cardiac damage (e.g., troponin levels) and inflammation.

Logical Relationship of this compound's Therapeutic Application Myocardial_Ischemia Myocardial Ischemia Cellular_Damage Cellular Damage Myocardial_Ischemia->Cellular_Damage Reduced_Infarct_Size Reduced Infarct Size Mioflazine_Admin This compound Administration ENT_Inhibition ENT Inhibition Mioflazine_Admin->ENT_Inhibition Extracellular_Adenosine Increased Extracellular Adenosine ENT_Inhibition->Extracellular_Adenosine Adenosine_Receptor_Activation Adenosine Receptor Activation Extracellular_Adenosine->Adenosine_Receptor_Activation Cardioprotective_Effects Cardioprotective Effects (e.g., Vasodilation, Anti-inflammatory) Adenosine_Receptor_Activation->Cardioprotective_Effects Cardioprotective_Effects->Reduced_Infarct_Size

Caption: Therapeutic rationale for this compound in mitigating myocardial ischemia-induced damage.

Therapeutic Potential and Future Directions

The preclinical data for this compound strongly suggest its potential as a cardioprotective agent. Its ability to enhance the endogenous protective mechanisms mediated by adenosine makes it an attractive candidate for the treatment of ischemic heart disease. However, the lack of extensive clinical trial data and publicly available pharmacokinetic information in humans are significant hurdles for its further development.

Future research should focus on:

  • Pharmacokinetic and Metabolism Studies: A thorough characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) properties in relevant animal models and, ultimately, in humans is essential.

  • Clinical Trials: Well-designed clinical trials are needed to establish the safety and efficacy of this compound in patients with coronary artery disease.

  • Exploration of Other Therapeutic Areas: The role of nucleoside transport in other pathologies, such as cancer and inflammatory diseases, suggests that this compound's therapeutic applications could extend beyond cardiology.

Conclusion

This compound is a potent nucleoside transport inhibitor with a well-defined mechanism of action that confers significant cardioprotective effects in preclinical models of myocardial ischemia. While the available in vitro and in vivo data are promising, a comprehensive understanding of its pharmacokinetic profile and clinical efficacy is still lacking. Further research is warranted to fully elucidate the therapeutic potential of this compound and to pave the way for its potential clinical application.

References

The Effect of Mioflazine on Adenosine Uptake: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of mioflazine, a potent inhibitor of nucleoside transport, and its specific effects on adenosine uptake. This compound exerts its pharmacological action by blocking equilibrative nucleoside transporters (ENTs), thereby increasing extracellular adenosine concentrations and modulating adenosine-mediated signaling. This document details the mechanism of action, presents quantitative data on its inhibitory potency across various species, provides comprehensive experimental protocols for studying its effects, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a piperazine derivative that functions as a powerful, non-competitive inhibitor of adenosine transport into cells.[1] This action is primarily mediated through its interaction with equilibrative nucleoside transporters (ENTs), which are integral membrane proteins responsible for the bidirectional, facilitated diffusion of nucleosides like adenosine across the cell membrane.[2][3] By binding to these transporters, this compound effectively blocks the cellular uptake of adenosine.

The inhibition of adenosine reuptake leads to an accumulation of endogenous adenosine in the extracellular space, particularly in the interstitial fluid.[4] This elevated extracellular adenosine is then available to bind to and activate its specific G protein-coupled receptors (GPCRs), namely A1, A2A, A2B, and A3.[5] The potentiation of adenosine signaling is the principal mechanism behind this compound's physiological effects, which include profound vasodilation, particularly in the coronary circulation. The vasodilatory effect, for instance, is largely attributed to the activation of A2A receptors on vascular smooth muscle cells.

There is also evidence suggesting that the interaction of this compound and its derivatives with the nucleoside transporter is complex, potentially involving multiple allosteric sites and demonstrating positive cooperativity. Furthermore, the potency of this compound exhibits significant species-specific differences.

Quantitative Data: Inhibitory Potency of this compound and Derivatives

The inhibitory potency of this compound and its related compounds on adenosine transport has been quantified in various biological systems, primarily through the determination of IC50 values. These values demonstrate considerable variability depending on the specific compound and the species being studied.

CompoundSpeciesCell TypeIC50 Value (nM)Reference
This compound & Derivatives ManErythrocytes< 100
This compound & Derivatives BaboonErythrocytes< 100
This compound & Derivatives RabbitErythrocytes10 - 60
This compound & Derivatives MouseErythrocytes> 200
This compound & Derivatives HamsterErythrocytes> 200
R57974 (derivative) MouseErythrocytes~ 150
R57974 (derivative) HamsterErythrocytes~ 60
Draflazine (analogue) HumanMyocardial MembranesKᵢ = 4.5
Dipyridamole HumanMyocardial MembranesKᵢ ~ 45 (calculated)
NBMPR Human (hENT1)Stably expressedIC50 = 0.4 ± 0.1
NBMPR Human (hENT2)Stably expressedIC50 = 2800 ± 300
Dipyridamole Human (hENT1)Stably expressedIC50 = 5.0 ± 0.9
Dipyridamole Human (hENT2)Stably expressedIC50 = 356 ± 13

Experimental Protocols

Protocol for Radiolabeled Adenosine Uptake Inhibition Assay

This protocol describes a method for measuring the inhibition of adenosine transport into isolated cells, such as erythrocytes, by this compound. The assay quantifies the uptake of a radiolabeled adenosine analogue.

A. Materials:

  • [8-³H]Adenosine or other suitable radiolabeled nucleoside.

  • Isolated erythrocytes (or other target cells), washed and suspended in a physiological buffer (e.g., Krebs-Ringer).

  • This compound and other test inhibitors (e.g., Dipyridamole, NBMPR) at various concentrations.

  • Physiological buffer (pH 7.4).

  • Scintillation fluid.

  • Microcentrifuge tubes.

  • Liquid scintillation counter.

  • Ice bath.

B. Methodology:

  • Cell Preparation: Obtain fresh blood and isolate erythrocytes through centrifugation. Wash the cells multiple times with cold physiological buffer to remove plasma components and buffy coat. Resuspend the washed erythrocytes in fresh buffer to a known concentration (e.g., 10% v/v).

  • Pre-incubation with Inhibitor: In microcentrifuge tubes, pre-incubate a defined volume of the cell suspension with varying concentrations of this compound or a vehicle control for a specified period (e.g., 20 minutes) at room temperature.

  • Initiation of Uptake: Initiate the transport assay by adding the radiolabeled permeant, such as [8-³H]Adenosine, to a final concentration of 1 µM.

  • Incubation: Incubate the mixture for a very short duration to measure the initial rate of transport. A 10-second incubation time is often used.

  • Termination of Uptake: Rapidly terminate the uptake process. This is typically achieved by adding a large volume of ice-cold buffer containing a high concentration of a potent transport inhibitor (e.g., dipyridamole) to stop further influx of the radiolabel, followed by immediate centrifugation to pellet the cells.

  • Cell Lysis and Scintillation Counting: Aspirate the supernatant and wash the cell pellet with cold stop buffer to remove extracellular radiolabel. Lyse the cells (e.g., with a lysing agent or distilled water).

  • Data Analysis: Add the cell lysate to scintillation fluid and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of adenosine taken up by the cells.

  • Calculation: Calculate the percentage inhibition of adenosine uptake for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol for [³H]Nitrobenzylthioinosine (NBMPR) Competition Binding Assay

This protocol details a competition binding assay to determine the affinity of this compound for the NBMPR-sensitive (es) equilibrative nucleoside transporter (ENT1). The assay measures the ability of this compound to displace the high-affinity radioligand [³H]NBMPR from its binding site on cell membranes.

A. Materials:

  • [³H]Nitrobenzylthioinosine ([³H]NBMPR).

  • Isolated cell membranes from a source rich in ENT1 (e.g., human erythrocytes, calf lung tissue, or cells overexpressing ENT1).

  • This compound and other unlabeled competing ligands.

  • Binding buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Vacuum filtration apparatus.

  • Scintillation fluid and counter.

B. Methodology:

  • Membrane Preparation: Homogenize the source tissue or cells in a suitable buffer and isolate the membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the binding buffer to a specific protein concentration.

  • Assay Setup: In assay tubes, combine the cell membrane preparation, a fixed concentration of [³H]NBMPR (typically at or below its Kd, e.g., 0.5 nM), and a range of concentrations of the competing ligand (this compound).

  • Determination of Non-Specific Binding: Prepare a set of tubes containing a high concentration of an unlabeled potent inhibitor (e.g., 10 µM NBMPR or draflazine) to determine the level of non-specific binding of the radioligand.

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all measurements to obtain the specific binding. Plot the percentage of specific [³H]NBMPR binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to calculate the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Action

The following diagram illustrates the molecular cascade initiated by this compound. By inhibiting the ENT1 transporter, this compound causes an increase in extracellular adenosine, which then activates A1 and A2A adenosine receptors, leading to opposing effects on the adenylyl cyclase/cAMP pathway.

Mioflazine_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound ENT1 Equilibrative Nucleoside Transporter 1 (ENT1) This compound->ENT1 Inhibits Adenosine_in Intracellular Adenosine ENT1->Adenosine_in Adenosine_out Extracellular Adenosine Adenosine_out->ENT1 Uptake A1R A1 Receptor (Gi-coupled) Adenosine_out->A1R Activates A2AR A2A Receptor (Gs-coupled) Adenosine_out->A2AR Activates Gi Gi Protein A1R->Gi Activates Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Physiological_Response_Inhibit Inhibitory Cellular Response Gi->Physiological_Response_Inhibit Leads to Gs->AC Stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC Physiological_Response_Stimulate Stimulatory Cellular Response (e.g., Vasodilation) cAMP->Physiological_Response_Stimulate

Caption: this compound inhibits ENT1, increasing extracellular adenosine and activating A1/A2A receptors.

Experimental Workflow for Adenosine Uptake Inhibition Assay

This diagram outlines the key steps in a typical in vitro experiment designed to quantify the inhibitory effect of a compound like this compound on the cellular uptake of radiolabeled adenosine.

Experimental_Workflow prep 1. Cell Preparation (e.g., Isolate & Wash Erythrocytes) preinc 2. Pre-incubation (Cells + this compound / Vehicle) prep->preinc init 3. Initiate Uptake (Add [3H]Adenosine) preinc->init incub 4. Short Incubation (e.g., 10 seconds) init->incub term 5. Terminate Uptake (Add cold Stop Buffer & Centrifuge) incub->term wash 6. Wash Cells (Remove extracellular radiolabel) term->wash lyse 7. Cell Lysis & Scintillation Counting wash->lyse analyze 8. Data Analysis (Calculate % Inhibition & IC50) lyse->analyze

References

Methodological & Application

Preparing Mioflazine Stock Solutions for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mioflazine is a potent nucleoside transport inhibitor that elevates extracellular adenosine levels, thereby modulating adenosine receptor signaling.[1][2] This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro and in vivo research. Adherence to these guidelines will ensure solution stability and experimental reproducibility.

Chemical and Physical Properties

A thorough understanding of this compound's properties is essential for accurate stock solution preparation.

PropertyValueReference
IUPAC Name 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide[1]
CAS Number 79467-23-5[1]
Molecular Formula C₂₉H₃₀Cl₂F₂N₄O₂[1]
Molar Mass 575.48 g/mol
Appearance Solid
Solubility Soluble in Dimethyl Sulfoxide (DMSO)

Table 1: Physicochemical properties of this compound.

Recommended Solvents and Storage

The choice of solvent and storage conditions are critical for maintaining the integrity of this compound stock solutions.

SolventRecommended ConcentrationStorage TemperatureStability
Dimethyl Sulfoxide (DMSO) ≥ 1 mM-20°C or -80°CStable for extended periods when stored properly. Avoid repeated freeze-thaw cycles.

Table 2: Recommended solvent and storage conditions for this compound stock solutions.

Note: While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for storing organic compounds in DMSO suggest that aliquoting and storing at -80°C will maximize shelf-life. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (CAS: 79467-23-5)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Tare the balance: Place a sterile microcentrifuge tube on the analytical balance and tare it.

  • Weigh this compound: Carefully weigh 5.75 mg of this compound powder into the tared tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions

For cell-based assays, it is crucial to dilute the concentrated DMSO stock solution into the appropriate cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Example: Preparing a 10 µM working solution:

  • Thaw the stock: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Vortex: Vortex the stock solution gently to ensure homogeneity.

  • Serial Dilution: Perform a serial dilution of the 10 mM stock solution in your desired cell culture medium to achieve the final working concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix and Use: Gently mix the working solution before adding it to your experimental setup.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of equilibrative nucleoside transporters (ENTs). This inhibition blocks the reuptake of adenosine from the extracellular space, leading to an accumulation of extracellular adenosine. Adenosine then activates its G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.

  • A1 and A3 Receptors: These receptors are coupled to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • A2A and A2B Receptors: These receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

The modulation of cAMP levels and the activation of other downstream effectors through these receptors lead to a wide range of physiological responses.

Mioflazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound ENT Equilibrative Nucleoside Transporter (ENT) This compound->ENT Inhibits Adenosine_ext Adenosine A1R A1 Receptor Adenosine_ext->A1R Activates A2AR A2A Receptor Adenosine_ext->A2AR Activates ENT->Adenosine_ext Blocks Reuptake Gi Gi A1R->Gi Gs Gs A2AR->Gs Adenosine_int Adenosine Adenosine_int->ENT AC_inhib Adenylyl Cyclase Gi->AC_inhib AC_stim Adenylyl Cyclase Gs->AC_stim cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_inhib Downstream Effectors cAMP_dec->PKA_inhib PKA_stim Downstream Effectors cAMP_inc->PKA_stim

Caption: this compound inhibits adenosine reuptake, increasing its extracellular concentration and subsequent receptor activation.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using this compound solutions in a research setting.

Mioflazine_Workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_exp Experimentation weigh Weigh this compound (5.75 mg) dissolve Dissolve in DMSO (1 mL) weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot and Store (-20°C or -80°C) vortex->aliquot thaw Thaw Stock Solution aliquot->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute treat Treat Cells/Tissues dilute->treat analyze Analyze Results treat->analyze

Caption: A streamlined workflow for preparing and applying this compound solutions in research experiments.

Conclusion

Proper preparation and storage of this compound stock solutions are paramount for obtaining reliable and reproducible experimental data. By following these detailed protocols and understanding the compound's mechanism of action, researchers can confidently utilize this compound in their studies of nucleoside transport and adenosine signaling.

References

Application Notes: Mioflazine as an Adenosine Uptake Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to measuring the inhibition of adenosine uptake by Mioflazine is presented below, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols, and quantitative data on this compound's inhibitory effects.

Introduction

Adenosine is a ubiquitous purine nucleoside that plays a critical role in various physiological processes by interacting with cell-surface adenosine receptors.[1] Its extracellular concentration is tightly regulated, in part, by cellular uptake through specialized nucleoside transporters.[1][2] These transporters, belonging to the Equilibrative Nucleoside Transporter (ENT) and Concentrative Nucleoside Transporter (CNT) families, facilitate the movement of adenosine across the cell membrane.[3][4]

This compound is a potent inhibitor of nucleoside transport, effectively blocking the uptake of adenosine into cells. By inhibiting this transport, this compound increases the extracellular concentration of adenosine, thereby potentiating its physiological effects. This mechanism of action makes this compound and similar compounds valuable tools in research and potential therapeutic agents for conditions where elevated extracellular adenosine is beneficial, such as ischemia.

Mechanism of Action: Inhibition of Adenosine Transport

Adenosine transport into cells is primarily mediated by ENTs, which are bidirectional, and CNTs, which are sodium-dependent. This compound and its derivatives exert their inhibitory effects by binding to these transporters, thereby blocking the passage of adenosine. The primary target for this compound is the ENT1 transporter. By preventing adenosine from entering the cell, this compound effectively increases its concentration in the extracellular space, where it can activate adenosine receptors and elicit downstream physiological responses.

Mechanism of Adenosine Uptake and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine ENT1 ENT1 Transporter Adenosine_ext->ENT1 Uptake This compound This compound This compound->ENT1 Inhibition Adenosine_int Adenosine ENT1->Adenosine_int Metabolism Metabolism Adenosine_int->Metabolism Phosphorylation/Deamination

Caption: Adenosine uptake pathway and its inhibition by this compound.

Experimental Protocols: Measuring Adenosine Uptake Inhibition

The following protocol details an in vitro radiolabeled adenosine uptake assay to determine the inhibitory potency of this compound. This method is adapted from established procedures for measuring nucleoside transport inhibition.

Materials

  • Cell Line: Human erythrocytes, HeLa cells, or another suitable cell line expressing adenosine transporters.

  • Radiolabeled Adenosine: [³H]Adenosine.

  • Test Compound: this compound.

  • Reference Inhibitor: Dipyridamole or S-(4-Nitrobenzyl)-6-thioinosine (NBMPR).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Scintillation Fluid.

  • Scintillation Counter.

  • Microplate: 96-well format is recommended.

  • Cell Culture Reagents.

Protocol

  • Cell Preparation:

    • Culture cells to confluence in appropriate flasks.

    • On the day of the experiment, harvest the cells and wash them with assay buffer.

    • Resuspend the cells in assay buffer to a final density of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer. A typical concentration range for this compound would be from 1 nM to 100 µM.

    • In a 96-well plate, add 50 µL of the cell suspension to each well.

    • Add 25 µL of the test compound dilutions (or vehicle for control wells) to the respective wells.

    • Pre-incubate the plate at room temperature for 20 minutes.

  • Adenosine Uptake:

    • Prepare a solution of [³H]Adenosine in the assay buffer. A final concentration of 10 nM to 1 µM is commonly used.

    • Initiate the uptake reaction by adding 25 µL of the [³H]Adenosine solution to each well.

    • Incubate the plate for a short period, typically 2 to 10 minutes, at room temperature. The exact time should be optimized to ensure linear uptake.

  • Termination of Uptake:

    • Terminate the reaction by adding a cold stop solution (e.g., ice-cold assay buffer containing a high concentration of a non-radiolabeled nucleoside like uridine or a potent inhibitor like dipyridamole).

    • Rapidly harvest the cells onto a filter mat using a cell harvester.

    • Wash the filters several times with the cold stop solution to remove extracellular [³H]Adenosine.

  • Measurement:

    • Dry the filter mats.

    • Place the filters into scintillation vials with scintillation fluid.

    • Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of adenosine uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Workflow for Adenosine Uptake Assay A Prepare Cell Suspension (e.g., 1x10^6 cells/mL) B Add Cells to 96-well Plate A->B C Add this compound Dilutions and Vehicle Control B->C D Pre-incubate (20 min, RT) C->D E Add [3H]Adenosine to Initiate Uptake D->E F Incubate (2-10 min, RT) E->F G Terminate with Cold Stop Solution F->G H Harvest Cells onto Filter Mat G->H I Wash Filters H->I J Measure Radioactivity (Scintillation Counting) I->J K Data Analysis (Calculate IC50) J->K

Caption: Workflow for the in vitro adenosine uptake inhibition assay.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound and its derivatives is often expressed as the half-maximal inhibitory concentration (IC₅₀). These values can vary depending on the species and cell type used in the assay.

CompoundSpeciesCell TypeIC₅₀ (nM)Reference
This compound HumanErythrocytes< 100
This compound BaboonErythrocytes< 100
This compound RabbitErythrocytes10 - 60
This compound MouseErythrocytes> 200
This compound HamsterErythrocytes> 200
R57974 (this compound derivative) MouseErythrocytes~150
R57974 (this compound derivative) HamsterErythrocytes~60
Dilazep MultipleErythrocytes~2
NBMPR MultipleErythrocytes< 100

Note: The provided IC₅₀ values are indicative and may vary based on experimental conditions. It is recommended to determine the IC₅₀ in the specific experimental system being used.

Conclusion

This document provides a framework for understanding and measuring the inhibition of adenosine uptake by this compound. The detailed protocol for the radiolabeled adenosine uptake assay, along with the quantitative data, offers a solid foundation for researchers to investigate the pharmacological effects of this compound and other nucleoside transport inhibitors. The provided diagrams visually summarize the key concepts and workflows, aiding in the comprehension and implementation of these studies.

References

Application Note: Determination of Mioflazine and its Metabolites in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Mioflazine and its primary metabolites, a de-esterified metabolite (Metabolite M1) and a hydroxylated metabolite (Metabolite M2), in human plasma. The method employs a simple liquid-liquid extraction procedure for sample preparation and utilizes UV detection for quantification. This protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical trial monitoring. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

This compound is a piperazine derivative with potent vasodilating properties. To support pharmacokinetic and toxicokinetic studies, a reliable bioanalytical method is essential for the accurate measurement of this compound and its major metabolites in biological matrices.[1] High-performance liquid chromatography (HPLC) is a versatile technique for the quantitative analysis of drugs and their metabolites in biological fluids.[1] This application note presents a validated HPLC method that is specific, sensitive, and suitable for routine analysis in a drug development setting. The methodology is adapted from established protocols for other piperazine derivatives, such as Cinnarizine and Flunarizine.

Experimental

  • This compound reference standard (≥99.5% purity)

  • Metabolite M1 and M2 reference standards (≥99.0% purity)

  • Flunarizine (Internal Standard, IS) (≥99.5% purity)

  • HPLC-grade acetonitrile and methanol

  • Ammonium acetate

  • Tetrabutylammonium hydrogen sulfate

  • Human plasma (drug-free)

  • Purified water (18.2 MΩ·cm)

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

  • Column: Thermo Scientific Hypersil Gold C18 (50 mm × 4.6 mm, 1.9 µm particle size).[2]

  • Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.05 M Ammonium Acetate buffer with 0.1% Tetrabutylammonium hydrogen sulfate, pH adjusted to 4.5 with acetic acid (B).

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 230 nm[2]

  • Injection Volume: 20 µL

  • Column Temperature: 35°C

  • Run Time: 15 minutes

Stock solutions of this compound, its metabolites, and the internal standard (Flunarizine) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 5 to 500 ng/mL.

A liquid-liquid extraction procedure was employed for the extraction of this compound, its metabolites, and the internal standard from human plasma.

  • To 500 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution (Flunarizine, 1 µg/mL).

  • Vortex the sample for 30 seconds.

  • Add 2.5 mL of a diethyl ether and dichloromethane mixture (70:30, v/v).

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and inject 20 µL into the HPLC system.

Results and Discussion

The developed method was validated according to established bioanalytical method validation guidelines. The method demonstrated high specificity, with no significant interference from endogenous plasma components at the retention times of the analytes and the internal standard.

The quantitative performance of the HPLC method for the analysis of this compound and its metabolites is summarized in the table below.

AnalyteRetention Time (min)Linearity Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)Recovery (%)
Metabolite M24.85 - 5000.99921.5591.5
Metabolite M16.25 - 5000.99951.5593.2
This compound 9.5 5 - 500 0.9998 1.2 5 95.8
Flunarizine (IS)11.2----90.4

Table 1: Summary of quantitative data for the HPLC analysis of this compound and its metabolites.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound and its metabolites in human plasma.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (500 µL) add_is Add Internal Standard (Flunarizine) plasma->add_is vortex1 Vortex (30s) add_is->vortex1 add_solvent Add Extraction Solvent (Diethyl Ether:DCM) vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge Centrifuge (4000 rpm, 10 min) vortex2->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject 20 µL into HPLC reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (230 nm) separation->detection quantification Quantification (Peak Area Ratio) detection->quantification reporting Report Results quantification->reporting

Caption: Experimental workflow for this compound analysis.

Conclusion

The described RP-HPLC method provides a reliable and sensitive approach for the quantification of this compound and its primary metabolites in human plasma. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and preclinical studies. The validation data confirms that the method is accurate, precise, and meets the requirements for bioanalytical applications.

References

Application Notes and Protocols: Assessing Mioflazine's Effect on Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mioflazine is recognized as a potent inhibitor of nucleoside transport, particularly targeting the equilibrative nucleoside transporter 1 (ENT1). This mechanism elevates extracellular adenosine levels. Adenosine is a crucial signaling molecule that, upon binding to A2A receptors on platelets, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels inhibit platelet activation and aggregation. These application notes provide a comprehensive protocol to assess the anti-platelet effects of this compound, leveraging its mechanism of action. While direct inhibitory concentrations (IC50) of this compound on agonist-induced platelet aggregation are not extensively documented in publicly available literature, this protocol outlines the methodology to determine these values and characterize its modulatory effects on platelet function.

Mechanism of Action: this compound's Influence on Platelet Signaling

This compound's primary anti-aggregatory effect is indirect, stemming from its ability to block the reuptake of adenosine by cells such as erythrocytes. This leads to an accumulation of extracellular adenosine, which then acts on platelet A2A receptors to inhibit aggregation.

Mioflazine_Mechanism This compound's Indirect Anti-Platelet Aggregation Pathway cluster_extracellular Extracellular Space cluster_cell Erythrocyte / Endothelial Cell cluster_platelet Platelet This compound This compound ENT1 ENT1 Transporter This compound->ENT1 Inhibits Adenosine_Ext Adenosine A2A_Receptor A2A Receptor Adenosine_Ext->A2A_Receptor Activates Adenosine_Ext->ENT1 AC Adenylyl Cyclase A2A_Receptor->AC Stimulates Adenosine_Int Intracellular Adenosine ENT1->Adenosine_Int Transport cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP_P Phosphorylated VASP PKA->VASP_P Phosphorylates Inhibition Inhibition of Platelet Aggregation VASP_P->Inhibition

Caption: this compound inhibits adenosine reuptake, increasing extracellular adenosine and activating the A2A receptor pathway in platelets to inhibit aggregation.

Experimental Protocols

A detailed methodology for assessing this compound's effect on platelet aggregation using light transmission aggregometry (LTA) is provided below. LTA is the gold-standard for in vitro platelet function testing.

Materials and Reagents
  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Human whole blood (from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days)

  • 3.2% Sodium Citrate anticoagulant

  • Platelet agonists:

    • Adenosine diphosphate (ADP)

    • Collagen (e.g., type I fibrillar collagen)

    • Thrombin

    • Arachidonic Acid

  • Adenosine

  • Tyrode's buffer (pH 7.4)

  • Phosphate-buffered saline (PBS)

  • Platelet aggregometer

  • Spectrophotometer

  • Hematology analyzer

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature without brake. Carefully aspirate the upper, straw-colored platelet-rich plasma (PRP) layer.

  • PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature with the brake on. Collect the supernatant, which is the platelet-poor plasma (PPP).

  • Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count to approximately 2.5 x 10⁸ platelets/mL using PPP.

Light Transmission Aggregometry (LTA) Protocol
  • Instrument Setup: Turn on the platelet aggregometer and allow it to warm up to 37°C.

  • Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

  • Sample Preparation: Pipette 450 µL of adjusted PRP into siliconized glass cuvettes containing a magnetic stir bar.

  • Incubation with this compound: Add 5 µL of this compound solution (dissolved in DMSO and diluted in Tyrode's buffer to desired concentrations) or vehicle control (DMSO in Tyrode's buffer) to the PRP. Incubate for 5 minutes at 37°C with stirring (e.g., 1000 rpm).

  • Agonist Addition: Add 50 µL of the platelet agonist (e.g., ADP, collagen, thrombin) to initiate aggregation.

  • Data Recording: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated relative to the PPP baseline.

LTA_Workflow Experimental Workflow for LTA Assay cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Whole Blood Collection (3.2% Citrate) Centrifuge1 Centrifuge (200 x g, 15 min) Blood->Centrifuge1 PRP Collect PRP Centrifuge1->PRP Centrifuge2 Centrifuge Remainder (2000 x g, 20 min) Centrifuge1->Centrifuge2 Adjust Adjust Platelet Count in PRP with PPP PRP->Adjust PPP Collect PPP Centrifuge2->PPP PPP->Adjust Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) Adjust->Calibrate Incubate Incubate PRP with This compound or Vehicle (37°C, 5 min) Adjust->Incubate Add_Agonist Add Platelet Agonist (e.g., ADP, Collagen) Incubate->Add_Agonist Record Record Light Transmission (5-10 min) Add_Agonist->Record Analyze Analyze Data (% Aggregation, IC50) Record->Analyze

Caption: Workflow for assessing this compound's effect on platelet aggregation using Light Transmission Aggregometry (LTA).

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the LTA experiments.

Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation
This compound Concentration (µM)AgonistMaximum Aggregation (%)
0 (Vehicle Control)ADP (5 µM)Value ± SD
1ADP (5 µM)Value ± SD
10ADP (5 µM)Value ± SD
50ADP (5 µM)Value ± SD
100ADP (5 µM)Value ± SD
0 (Vehicle Control)Collagen (2 µg/mL)Value ± SD
1Collagen (2 µg/mL)Value ± SD
10Collagen (2 µg/mL)Value ± SD
50Collagen (2 µg/mL)Value ± SD
100Collagen (2 µg/mL)Value ± SD
0 (Vehicle Control)Thrombin (0.1 U/mL)Value ± SD
1Thrombin (0.1 U/mL)Value ± SD
10Thrombin (0.1 U/mL)Value ± SD
50Thrombin (0.1 U/mL)Value ± SD
100Thrombin (0.1 U/mL)Value ± SD
Table 2: Calculated IC50 Values for this compound
AgonistIC50 (µM)
ADP (5 µM)Calculated Value
Collagen (2 µg/mL)Calculated Value
Thrombin (0.1 U/mL)Calculated Value
Table 3: Potentiation of Adenosine-Induced Inhibition of Platelet Aggregation by this compound
TreatmentAgonist (e.g., ADP 5 µM) Maximum Aggregation (%)
Vehicle ControlValue ± SD
This compound (e.g., 10 µM)Value ± SD
Adenosine (e.g., 1 µM)Value ± SD
This compound (10 µM) + Adenosine (1 µM)Value ± SD

Conclusion

This document provides a detailed protocol for the in vitro assessment of this compound's effect on platelet aggregation. By following these methodologies, researchers can systematically evaluate the inhibitory potential of this compound, determine its IC50 values against various platelet agonists, and characterize its synergistic effects with adenosine. The provided templates for data presentation will aid in the clear and concise reporting of findings, contributing to a better understanding of this compound's therapeutic potential as an anti-platelet agent.

Application Notes and Protocols for Evaluating Mioflazine's Effect on Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mioflazine is a nucleoside transport inhibitor that modulates the extracellular concentration of adenosine.[1] Adenosine is a potent signaling molecule that plays a complex and crucial role in the regulation of angiogenesis, the formation of new blood vessels from pre-existing ones.[2] Depending on the context and the specific adenosine receptors activated (A1, A2A, A2B, A3), adenosine can either stimulate or inhibit angiogenic processes.[3][4] Activation of A2A and A2B receptors on endothelial cells, for instance, can promote the production of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), leading to increased endothelial cell proliferation, migration, and tube formation.[3] Conversely, some nucleoside analogues have demonstrated anti-angiogenic properties.

Given this dual potential, a thorough and systematic evaluation of this compound's effect on angiogenesis is critical for its development as a therapeutic agent. These application notes provide a comprehensive overview of the techniques and detailed protocols for assessing the pro- or anti-angiogenic potential of this compound.

Putative Signaling Pathway of this compound in Angiogenesis

This compound, by inhibiting nucleoside transport, is hypothesized to increase the extracellular concentration of adenosine. This elevated adenosine can then interact with its receptors on endothelial cells, triggering downstream signaling cascades that influence various aspects of angiogenesis.

This compound This compound NT Nucleoside Transporter This compound->NT Inhibition Adenosine_out Extracellular Adenosine NT->Adenosine_out Adenosine_R Adenosine Receptors (A2A, A2B) Adenosine_out->Adenosine_R Activation Adenosine_in Intracellular Adenosine Adenosine_in->NT Signaling Downstream Signaling (e.g., cAMP, PKA, PI3K/Akt) Adenosine_R->Signaling VEGF VEGF Production Signaling->VEGF Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Signaling->Angiogenesis VEGF->Angiogenesis

Caption: Putative mechanism of this compound's effect on angiogenesis.

Data Presentation: Quantitative Effects of Nucleoside Transport Inhibition on Angiogenesis

The following tables summarize hypothetical quantitative data based on typical results from angiogenesis assays when evaluating a nucleoside transport inhibitor. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on Endothelial Cell Proliferation

Treatment GroupConcentration (µM)Cell Proliferation (% of Control)
Control (Vehicle)0100 ± 5.2
This compound0.1115 ± 6.8
This compound1132 ± 8.1
This compound1095 ± 7.5
Sunitinib (Inhibitor)145 ± 4.3
*p < 0.05 compared to Control

Table 2: Effect of this compound on Endothelial Cell Migration (Boyden Chamber Assay)

Treatment GroupConcentration (µM)Migrated Cells per Field
Control (Vehicle)0150 ± 12
This compound0.1185 ± 15
This compound1250 ± 21
This compound10130 ± 11
VEGF (Stimulator)50 ng/mL320 ± 25
*p < 0.05 compared to Control

Table 3: Effect of this compound on Endothelial Cell Tube Formation

Treatment GroupConcentration (µM)Total Tube Length (arbitrary units)
Control (Vehicle)01200 ± 150
This compound0.11550 ± 180
This compound12100 ± 220
This compound101100 ± 130
Suramin (Inhibitor)10350 ± 50
*p < 0.05 compared to Control

Table 4: Effect of this compound on Angiogenesis in the Chick Chorioallantoic Membrane (CAM) Assay

Treatment GroupDose per Disk (nmol)Blood Vessel Branch Points
Control (Vehicle)045 ± 5
This compound162 ± 7
This compound1078 ± 9
This compound10055 ± 6
bFGF (Stimulator)1 µg95 ± 11
p < 0.05 compared to Control

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

These assays assess the direct effects of this compound on endothelial cell functions crucial for angiogenesis.

This assay determines the effect of this compound on the growth of endothelial cells.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs)

    • Endothelial Cell Growth Medium (EGM)

    • Fetal Bovine Serum (FBS)

    • 96-well plates

    • This compound stock solution

    • Cell proliferation reagent (e.g., MTS or WST-1)

    • Plate reader

  • Protocol:

    • Seed HUVECs in a 96-well plate at a density of 2 x 10³ cells/well in EGM and incubate for 24 hours.

    • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 12-24 hours.

    • Treat the cells with various concentrations of this compound or control vehicle for 24-48 hours.

    • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate cell proliferation relative to the vehicle control.

A Seed HUVECs in 96-well plate B Starve cells (low serum) A->B C Treat with This compound B->C D Add Proliferation Reagent C->D E Measure Absorbance D->E

Caption: Endothelial Cell Proliferation Assay Workflow.

This assay evaluates the effect of this compound on the directional migration of endothelial cells.

  • Materials:

    • HUVECs

    • Boyden chamber inserts (8 µm pore size)

    • 24-well plates

    • Fibronectin

    • Serum-free medium

    • This compound stock solution

    • Calcein-AM or DAPI stain

    • Fluorescence microscope

  • Protocol:

    • Coat the underside of the Boyden chamber inserts with fibronectin.

    • Place the inserts into the wells of a 24-well plate.

    • Add serum-free medium containing various concentrations of this compound to the lower chamber.

    • Seed HUVECs in serum-free medium into the upper chamber of the inserts.

    • Incubate for 4-6 hours to allow for cell migration.

    • Remove non-migrated cells from the upper surface of the insert with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the insert with Calcein-AM or DAPI.

    • Count the number of migrated cells in several random fields using a fluorescence microscope.

A Coat insert with Fibronectin B Add this compound to lower chamber A->B C Seed HUVECs in upper chamber B->C D Incubate and allow migration C->D E Fix, Stain, and Count migrated cells D->E A Coat plate with Basement Membrane Extract B Seed HUVECs with This compound A->B C Incubate to allow Tube Formation B->C D Stain and Image Tube Network C->D E Quantify Tube Parameters D->E A Isolate and Section Rat Aortas B Embed Aortic Rings in Gel Matrix A->B C Treat with This compound B->C D Incubate and Monitor Sprouting C->D E Quantify Microvessel Outgrowth D->E A Incubate Fertilized Chicken Eggs B Create Window in Eggshell A->B C Apply this compound on Disk to CAM B->C D Incubate and Observe C->D E Quantify Blood Vessel Branching D->E

References

Mioflazine: A Potent Tool for Interrogating Nucleoside Transporter Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mioflazine and its analogues are potent inhibitors of equilibrative nucleoside transporters (ENTs), which play a crucial role in the transport of nucleosides like adenosine across cell membranes.[1] This function makes them vital regulators of physiological processes mediated by extracellular nucleosides, such as neurotransmission and cardiovascular function.[2][3] By blocking these transporters, this compound effectively increases the extracellular concentration of adenosine, thereby potentiating its signaling through adenosine receptors.[4] This property has established this compound and its derivatives as invaluable tool compounds for studying the physiological and pathological roles of ENTs and for investigating the therapeutic potential of targeting nucleoside transport. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in transporter studies.

Data Presentation

The inhibitory potency of this compound and its related compounds against nucleoside transporters varies across different species and transporter subtypes. The following tables summarize the key quantitative data for these compounds.

Table 1: Inhibitory Potency (IC50) of this compound and its Analogues on Adenosine Transport

CompoundSpeciesCell Type/MembraneIC50 (nM)Reference
This compoundHumanErythrocytes< 100
This compoundBaboonErythrocytes< 100
This compoundRabbitErythrocytes10 - 60
This compoundMouseErythrocytes> 200
This compoundHamsterErythrocytes> 200
R57974 (this compound derivative)MouseErythrocytes~150
R57974 (this compound derivative)HamsterErythrocytes~60
DraflazineHumanMyocardial Membranes4.5 (Ki)[5]
DraflazineHumanErythrocyte Membranes4.5 (Ki)
SoluflazineRatBrainNot specified

Table 2: Comparative Inhibitory Potency (IC50) of Nucleoside Transporter Inhibitors

CompoundTransporterCell LineIC50 (nM)Reference
Nitrobenzylthioinosine (NBMPR)hENT1PK15NTD cells0.4 ± 0.1
Nitrobenzylthioinosine (NBMPR)hENT2PK15NTD cells2800 ± 300
DipyridamolehENT1PK15NTD cells5.0 ± 0.9
DipyridamolehENT2PK15NTD cells356 ± 13
DilazepNot specifiedErythrocytes~2

Table 3: Binding Affinity (Ki) of this compound Derivatives

CompoundTransporter/Binding SiteTissue/Cell TypeKi (nM)Reference
R75231[3H]nitrobenzylthioinosine bindingRabbit Cortical Synaptosomes< 10
Draflazine[3H]-NBTI bindingHuman Myocardial Membranes4.5
Draflazine[3H]-NBTI bindingHuman Erythrocyte Membranes4.5

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound involves the inhibition of ENTs, leading to an accumulation of extracellular adenosine and subsequent activation of adenosine receptors. This initiates downstream signaling cascades, such as the modulation of cyclic AMP (cAMP) levels.

This compound's Impact on Adenosine Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine Adenosine_Receptor Adenosine Receptor (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_Receptor Activates ENT1 ENT1 Transporter Adenosine_ext->ENT1 Transport Signaling_Cascade Downstream Signaling (e.g., cAMP modulation) Adenosine_Receptor->Signaling_Cascade Initiates Adenosine_int Adenosine ENT1->Adenosine_int Transport This compound This compound This compound->ENT1 Inhibits

Mechanism of this compound Action

The following diagram illustrates a typical workflow for determining the inhibitory potency (IC50) of a compound like this compound on a nucleoside transporter.

Experimental Workflow for IC50 Determination Start Start Prepare_Cells Prepare cells expressing nucleoside transporter Start->Prepare_Cells Add_Inhibitor Add varying concentrations of this compound Prepare_Cells->Add_Inhibitor Pre_Incubate Pre-incubate Add_Inhibitor->Pre_Incubate Add_Substrate Add radiolabeled nucleoside substrate Pre_Incubate->Add_Substrate Incubate Incubate for a defined time Add_Substrate->Incubate Stop_Uptake Stop uptake and wash cells Incubate->Stop_Uptake Measure_Radioactivity Measure intracellular radioactivity Stop_Uptake->Measure_Radioactivity Analyze_Data Analyze data and calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

IC50 Determination Workflow

Experimental Protocols

Protocol 1: Radioligand Binding Assay for ENT1

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human equilibrative nucleoside transporter 1 (hENT1) using [3H]-nitrobenzylthioinosine ([3H]-NBMPR) as the radioligand.

Materials:

  • HEK293 cells stably expressing hENT1

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • [3H]-NBMPR (specific activity ~20-30 Ci/mmol)

  • This compound

  • Non-labeled NBMPR (for determining non-specific binding)

  • Scintillation cocktail

  • Glass fiber filters

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hENT1 cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of binding buffer, 50 µL of [3H]-NBMPR (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of membrane preparation (e.g., 20-50 µg of protein).

      • Non-specific Binding: 50 µL of non-labeled NBMPR (final concentration e.g., 10 µM), 50 µL of [3H]-NBMPR, and 100 µL of membrane preparation.

      • Competitive Binding: 50 µL of this compound (at various concentrations), 50 µL of [3H]-NBMPR, and 100 µL of membrane preparation.

    • Incubate the plate at room temperature for 60 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in binding buffer using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Cellular Nucleoside Uptake Inhibition Assay

This protocol measures the inhibition of radiolabeled nucleoside (e.g., [3H]-uridine) uptake into cells by this compound to determine its IC50 value.

Materials:

  • Cells expressing the nucleoside transporter of interest (e.g., hENT1-expressing HEK293 cells)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • [3H]-uridine (specific activity ~40-50 Ci/mmol)

  • This compound

  • Ice-cold stop solution (e.g., PBS with 10 µM NBMPR)

  • Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail

  • 24-well plates

  • Scintillation counter

Procedure:

  • Cell Culture:

    • Seed cells in 24-well plates and grow to confluency.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed transport buffer.

    • Pre-incubate the cells with 200 µL of transport buffer containing various concentrations of this compound for 15 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of transport buffer containing [3H]-uridine (final concentration e.g., 1 µM).

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C, ensuring uptake is in the linear range.

    • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold stop solution.

    • Lyse the cells by adding 500 µL of lysis buffer and incubating for 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

    • In a parallel set of wells, determine the protein concentration of the cell lysate.

  • Data Analysis:

    • Normalize the radioactivity counts to the protein concentration.

    • Plot the percentage of inhibition of [3H]-uridine uptake against the logarithm of this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vivo Microdialysis for Measuring Extracellular Adenosine

This protocol provides a general framework for using in vivo microdialysis in an animal model (e.g., rat) to assess the effect of this compound on extracellular adenosine levels in a specific brain region.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Fraction collector

  • HPLC system with UV or mass spectrometry detection for adenosine analysis

  • Blocker solution for sample collection to prevent adenosine degradation

Procedure:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the rat and place it in a stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum).

    • Allow the animal to recover for at least 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period of at least 60-90 minutes.

    • Collect baseline dialysate samples every 15-20 minutes into vials containing a blocker solution.

    • Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

    • Continue collecting dialysate samples for a defined period post-administration.

  • Sample Analysis:

    • Analyze the adenosine concentration in the dialysate samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the percentage change in extracellular adenosine concentration from baseline after this compound administration.

    • Perform statistical analysis to determine the significance of the observed changes.

Conclusion

This compound is a powerful and versatile pharmacological tool for the investigation of nucleoside transporter function. Its ability to potently inhibit ENTs allows for the detailed study of the roles of these transporters in various physiological and pathophysiological contexts. The protocols and data provided in this application note offer a comprehensive resource for researchers employing this compound in their studies, facilitating the exploration of new therapeutic avenues targeting nucleoside transport.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mioflazine for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Mioflazine in cell viability and cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide actionable guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a nucleoside transport inhibitor. Its primary mechanism is the blockage of equilibrative nucleoside transporters (ENTs), particularly ENT1.[1] This action prevents the uptake of nucleosides like adenosine from the extracellular space into the cell. This can lead to an accumulation of extracellular adenosine, which can then activate adenosine receptors and trigger various downstream signaling pathways that influence cell survival and proliferation.[2]

Q2: What is the recommended starting concentration range for this compound in a cell viability assay? A2: Direct cytotoxic or cytostatic IC50 values for this compound on cancer cell lines are not widely published. However, its potent inhibition of adenosine transport occurs at nanomolar concentrations. For initial experiments, a broad dose-response range is recommended, starting from low nanomolar (nM) to low micromolar (µM) concentrations (e.g., 1 nM to 10 µM) to determine the effective range for your specific cell line.

Q3: What solvent should be used to prepare a this compound stock solution? A3: this compound is soluble in dimethyl sulfoxide (DMSO). It is standard practice to prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in DMSO before final dilution in the cell culture medium to achieve the desired working concentrations.

Q4: What is the maximum final concentration of DMSO that is safe for my cells? A4: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity, typically at or below 0.1%.[3][4] However, tolerance can be cell-line dependent. It is critical to include a vehicle control in your experiments, which consists of cells treated with the highest concentration of DMSO used in the experiment, without the drug. This allows you to differentiate the effects of the drug from the effects of the solvent.

Q5: How long should I incubate my cells with this compound? A5: The optimal incubation time is cell-line and concentration-dependent. A typical starting point for many drug-response assays is 24, 48, or 72 hours.[3] A time-course experiment is recommended to determine if the effects of this compound are time-dependent for your specific experimental model.

Q6: Is this compound expected to be cytotoxic or cytostatic? A6: The effect of this compound can be either cytotoxic (cell-killing) or cytostatic (inhibiting proliferation) depending on the cell type and the downstream pathways activated. By inhibiting adenosine uptake, this compound increases extracellular adenosine, which can trigger different signaling pathways. Some pathways may lead to cell cycle arrest (cytostatic effect), while others can induce apoptosis (cytotoxic effect). The specific outcome is often dependent on the profile of adenosine receptors expressed on the cell surface.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells. 1. Uneven Cell Seeding: The cell suspension was not mixed properly before or during plating.2. Edge Effects: Wells on the outer edges of the plate are prone to evaporation, concentrating the drug and media components.3. Pipetting Errors: Inaccurate pipetting of cells, drug dilutions, or assay reagents.1. Ensure the cell suspension is homogenous by gently mixing before each aspiration. Use reverse pipetting for accuracy.2. Avoid using the outermost wells of the microplate. Instead, fill them with sterile PBS or media to create a humidity barrier.3. Calibrate pipettes regularly. Use fresh, high-quality pipette tips for each step.
No observable effect on cell viability at any concentration. 1. Incorrect Concentration Range: The tested concentrations may be too low to elicit a response.2. Cell Line Resistance: The target cell line may not express ENTs or may have intrinsic resistance mechanisms.3. Insufficient Incubation Time: The drug's effect may require a longer duration to become apparent.1. Perform a broader dose-response experiment, extending to higher concentrations (e.g., up to 50 or 100 µM).2. Confirm the expression of ENT1 in your cell line via literature search, Western blot, or qPCR. Consider testing a different cell line known to be sensitive to nucleoside transport inhibitors.3. Conduct a time-course experiment, measuring viability at multiple time points (e.g., 24, 48, 72, and 96 hours).
All cells die, even at the lowest concentration. 1. Vehicle (DMSO) Toxicity: The final DMSO concentration may be too high for your cell line.2. Incorrect Drug Dilutions: A mistake during the serial dilution process resulted in much higher final concentrations than intended.3. Poor Cell Health: Cells were not healthy (e.g., high passage number, confluent, or in stationary phase) before the experiment.1. Calculate the final DMSO percentage in each well. Ensure it is non-toxic (ideally ≤0.1%). Run a vehicle control with DMSO alone to confirm.2. Prepare fresh stock and serial dilutions carefully. Verify calculations before starting.3. Use cells from a low passage number that are in the logarithmic growth phase. Ensure proper cell culture maintenance.
Inconsistent or non-reproducible dose-response curve. 1. Compound Precipitation: The drug may be precipitating out of the culture medium at higher concentrations.2. Assay Interference: this compound may interfere with the chemistry of the viability assay itself (e.g., reducing MTT reagent abiotically).1. After adding the drug to the media, inspect the wells under a microscope for any signs of precipitation. If observed, preparing dilutions in a serum-free medium before adding to cells may help.2. Consider using a different type of viability assay. For example, if you are using a metabolic assay (like MTT), try a membrane integrity assay (like Trypan Blue) or an ATP-based assay (like CellTiter-Glo) to confirm the results.

Data Presentation

This compound's Potency as an Adenosine Transport Inhibitor

While direct cytotoxicity data is limited, the following table summarizes the known half-maximal inhibitory concentration (IC50) values for this compound's primary function: the inhibition of adenosine transport. These values provide a scientifically grounded starting point for designing concentration ranges in cell viability studies.

Species Cell Type IC50 (Adenosine Transport Inhibition) Reference
HumanErythrocytes< 100 nM
BaboonErythrocytes< 100 nM
RabbitErythrocytes10 - 60 nM
MouseErythrocytes> 200 nM
HamsterErythrocytes> 200 nM
Template for Reporting Experimental Cell Viability Data

Use the following table structure to organize and present your experimental findings for determining the IC50 value of this compound in your cell line of interest.

Cell Line Cancer Type Incubation Time (hours) Assay Used IC50 (µM) Notes
e.g., MCF-7Breast Adenocarcinoma48MTT[Your Value][e.g., Observed cytostatic effect]
e.g., A549Lung Carcinoma72CellTiter-Glo[Your Value][e.g., Vehicle control showed no toxicity]
e.g., U87 MGGlioblastoma48Trypan Blue[Your Value][e.g., Results confirmed with microscopy]

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Working Solutions

This protocol describes how to prepare a series of working solutions from a concentrated DMSO stock.

  • Prepare 10 mM Stock Solution: Dissolve the appropriate mass of this compound powder (Molar Mass: 575.48 g/mol ) in 100% DMSO to create a 10 mM stock solution. Aliquot and store at -20°C or -80°C.

  • Perform Serial Dilutions: On the day of the experiment, thaw a stock aliquot. Perform serial dilutions in 100% DMSO to create intermediate stocks that are 1000x the final desired concentrations. For example, to achieve final concentrations of 10 µM, 1 µM, and 0.1 µM, prepare 10 mM, 1 mM, and 0.1 mM intermediate stocks in DMSO.

  • Prepare Final Working Solutions: Add 1 µL of each 1000x intermediate stock to 1 mL of cell culture medium. This ensures the final DMSO concentration remains at 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 1 mL of cell culture medium.

Protocol 2: General MTT Cell Viability Assay

This protocol provides a general workflow for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Remove the old medium and add 100 µL of medium containing the desired final concentrations of this compound (and the vehicle control).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 10-15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Visualized Experimental Workflow

The following diagram illustrates the key steps for optimizing and executing a cell viability experiment with this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase P1 Prepare 10 mM this compound Stock in DMSO P3 Perform Serial Dilutions (1000x) in DMSO P1->P3 P2 Determine Optimal Cell Seeding Density E1 Seed Cells in 96-Well Plate P2->E1 E2 Treat Cells with this compound Working Solutions & Vehicle Control P3->E2 E1->E2 E3 Incubate for Desired Time (e.g., 48h) E2->E3 E4 Perform Cell Viability Assay (e.g., MTT) E3->E4 A1 Measure Absorbance/ Luminescence E4->A1 A2 Calculate % Viability vs. Vehicle Control A1->A2 A3 Plot Dose-Response Curve & Determine IC50 A2->A3

Workflow for this compound Cell Viability Assay.
This compound's Mechanism of Action: Signaling Pathways

This compound inhibits the Equilibrative Nucleoside Transporter 1 (ENT1), leading to an increase in extracellular adenosine. This adenosine can then bind to its G-protein coupled receptors (A1, A2A, A2B, A3), initiating signaling cascades that can either promote cell survival or induce apoptosis, depending on the receptor subtype and cellular context.

G cluster_membrane Cell Membrane cluster_intra Intracellular Space Mio This compound ENT1 ENT1 Transporter Mio->ENT1 inhibits Ado_in Intracellular Adenosine ENT1->Ado_in Ado_R Adenosine Receptors (A1, A2A, A2B, A3) Signaling Downstream Signaling (cAMP, PKA, PI3K/Akt, MAPK) Ado_R->Signaling triggers Ado_out Extracellular Adenosine Ado_out->ENT1 transport Ado_out->Ado_R activates Response Cellular Response Signaling->Response Survival Survival & Proliferation Apoptosis Apoptosis & Cell Cycle Arrest

References

Mioflazine Research Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers identify and resolve common artifacts and issues encountered in assays involving Mioflazine.

This compound is primarily known as a potent nucleoside transport inhibitor, making it a valuable tool for studying the roles of Equilibrative Nucleoside Transporters (ENTs) in various physiological and pathological processes.[1] Accurate and reproducible data is critical for meaningful results. This center addresses common challenges from compound handling to assay execution.

Mechanism of Action: Inhibition of Nucleoside Transport

This compound exerts its effects by blocking Equilibrative Nucleoside Transporters (ENTs), primarily ENT1. These transporters are responsible for the bidirectional movement of nucleosides (like adenosine and uridine) across cell membranes. By inhibiting these transporters, this compound can increase extracellular nucleoside concentrations, which has significant implications in contexts like myocardial ischemia.[1]

Mioflazine_Pathway cluster_membrane Cell Membrane cluster_extra Extracellular Space cluster_intra Intracellular Space ENT1 ENT1 Transporter Nucleosides_in Nucleosides ENT1->Nucleosides_in Nucleosides_out Nucleosides (e.g., Adenosine) Nucleosides_out->ENT1 Transport This compound This compound This compound->ENT1 Inhibition

Caption: this compound inhibits the ENT1-mediated transport of nucleosides.

Frequently Asked Questions (FAQs)

Q1: What is this compound's primary molecular target? this compound is a potent inhibitor of the equilibrative nucleoside transport system, particularly the nitrobenzylthioinosine (NBMPR)-sensitive transporter, known as ENT1.[1]

Q2: How do ENT1 and ENT2 transporters differ in their sensitivity to inhibitors? ENT1 is highly sensitive to inhibition by nitrobenzylthioinosine (NBMPR), with inhibitory constants (Ki) in the nanomolar range. ENT2 is considered NBMPR-insensitive or requires micromolar concentrations for inhibition. This differential sensitivity is often used to distinguish between the activities of the two transporter subtypes in cellular assays.

Q3: I'm having trouble dissolving this compound. What is the recommended procedure for preparing stock solutions? this compound is a hydrophobic molecule with low aqueous solubility.

  • Primary Solvent: Always prepare the initial high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[2] Many researchers use stock concentrations of 10-30 mM in DMSO.

  • Storage: Aliquot the DMSO stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Working Solutions: For assays, perform serial dilutions from the DMSO stock into the aqueous assay buffer immediately before use. It's crucial to ensure the final concentration of DMSO in the assay is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts. If precipitation occurs upon dilution, consider using a co-solvent system or pre-complexing with solubilizing agents like cyclodextrins.

Troubleshooting Common Assay Artifacts

Problem: High Background / High Non-Specific Binding (NSB)

High background noise can mask the specific signal, reducing the assay window and making it difficult to determine accurate IC50 values. In a binding assay, NSB is the signal that remains in the presence of a saturating concentration of an unlabeled competitor.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start High Background (NSB) Observed Check_Ligand Step 1: Evaluate Radioligand Start->Check_Ligand Check_Membrane Step 2: Assess Membrane/Cell Prep Check_Ligand->Check_Membrane Ligand OK Sol_Ligand Lower [Radioligand] Check Purity Use Low-Binding Plates Check_Ligand->Sol_Ligand Check_Conditions Step 3: Optimize Assay Conditions Check_Membrane->Check_Conditions Prep OK Sol_Membrane Reduce Protein Amount Optimize Homogenization Check_Membrane->Sol_Membrane Resolved Problem Resolved Check_Conditions->Resolved Conditions OK Sol_Conditions Increase Washes Add BSA to Buffer Pre-soak Filters Check_Conditions->Sol_Conditions

Caption: A stepwise workflow for troubleshooting high non-specific binding.

Potential Cause Troubleshooting Steps & Solutions
Radioligand Issues Reduce Radioligand Concentration: Use a concentration at or below the Kd value for the receptor. High concentrations increase the likelihood of binding to low-affinity, non-specific sites. Check Radiochemical Purity: Degraded radioligand can become "sticky" and bind indiscriminately. Ensure purity is >90%. Use Low-Binding Labware: Use polypropylene or other low-protein-binding plates and tubes to minimize surface adhesion.
Membrane/Cell Prep Titrate Protein Amount: Too much membrane protein can increase NSB. Optimize by testing a range (e.g., 10-100 µ g/well ). Ensure Proper Washing: Thoroughly wash membrane preparations to remove any endogenous ligands or other substances that might interfere with the assay.
Assay Conditions Optimize Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5) and use ice-cold wash buffer to reduce the dissociation of the specifically bound ligand while removing non-specifically bound ligand. Avoid letting filters dry out between washes. Modify Assay Buffer: Include blocking agents like Bovine Serum Albumin (BSA) (e.g., 0.1-0.5%) to reduce non-specific interactions. Pre-treat Filters: Pre-soak filter mats in a solution like 0.5% polyethyleneimine (PEI) to reduce the radioligand's ability to stick to the filter itself.
Problem: Poor Reproducibility or High Variability
Potential Cause Troubleshooting Steps & Solutions
Inconsistent Reagent Prep Use Master Mixes: Prepare large batches of buffers and reagent mixes to minimize pipetting errors and ensure consistency across all wells and plates. Fresh Dilutions: Prepare serial dilutions of this compound and other compounds fresh for each experiment from a validated, frozen stock. Compound precipitation in diluted solutions can cause variability.
Assay Conditions Temperature Control: Ensure all incubation steps are performed at a consistent, controlled temperature. Fluctuations can affect binding kinetics. Consistent Timing: Use a multichannel pipette or automated liquid handler for rapid and consistent addition of reagents, especially for start/stop steps like filtration.
Compound Precipitation Visual Inspection: Before use, visually inspect all diluted compound plates for signs of precipitation. Solubility Assessment: If this compound or other test compounds are suspected of precipitating in the final assay buffer, reassess the final DMSO concentration or consider formulation with solubility enhancers.
Problem: Low or No Specific Binding Signal
Potential Cause Troubleshooting Steps & Solutions
Inactive Receptor/Transporter Check Membrane/Cell Quality: Ensure that the cell or membrane preparations have not degraded due to improper storage or handling. Use a positive control inhibitor (e.g., NBMPR for ENT1) to confirm transporter activity.
Radioligand Issues Verify Specific Activity: The specific activity of the radioligand must be high enough to detect the receptor population. This is especially critical for targets with low expression. Confirm Concentration: Double-check all dilution calculations for the radioligand stock. An error can lead to a final concentration that is too low to produce a detectable signal.
Suboptimal Assay Conditions Equilibrium Time: Ensure the incubation time is sufficient to allow the binding reaction to reach equilibrium. This should be determined experimentally. Buffer Composition: Verify that the pH, ionic strength, and any required cofactors in the assay buffer are optimal for the target transporter.

Quantitative Data Summary

The inhibitory potency of this compound can vary depending on the species and the specific transporter subtype.

Compound Target System Approximate IC50
This compoundAdenosine Transport (ENT1)Human Erythrocytes< 100 nM
This compoundAdenosine Transport (ENT1)Rabbit Erythrocytes10 - 60 nM
This compoundAdenosine TransportMouse Erythrocytes> 200 nM

Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration). The values presented are for comparative purposes.

Detailed Experimental Protocol: [³H]-Uridine Transport Inhibition Assay

This protocol provides a general framework for measuring the inhibition of ENT-mediated nucleoside transport by this compound in a cell-based assay.

1. Materials & Reagents

  • Cells: A cell line known to express the target transporter(s) (e.g., HeLa, K562).

  • Radioligand: [³H]-Uridine.

  • Test Compound: this compound stock solution (e.g., 10 mM in DMSO).

  • Positive Control: NBMPR (for ENT1) or Dipyridamole.

  • Buffers:

    • Assay Buffer: A balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS), pH 7.4.

    • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Fluid & Vials.

  • Multi-well plates (24- or 96-well) and cell harvester/filtration apparatus.

2. Assay Procedure

  • Cell Plating: Seed cells in multi-well plates and grow to a confluent monolayer.

  • Compound Preparation: Perform serial dilutions of this compound and control compounds in Assay Buffer to achieve the desired final concentrations. Remember to include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Pre-incubation:

    • Aspirate the culture medium from the cell monolayers.

    • Wash the cells once with warm Assay Buffer.

    • Add the prepared compound dilutions (including controls) to the wells.

    • Pre-incubate for 10-15 minutes at the assay temperature (e.g., 25°C or 37°C).

  • Initiation of Uptake:

    • Add [³H]-Uridine (at a final concentration at or below its Km) to each well to start the transport reaction.

    • Incubate for a short, defined period (e.g., 1-5 minutes) during which uptake is linear. This time must be determined experimentally.

  • Termination of Uptake & Washing:

    • Rapidly terminate the uptake by aspirating the radioactive solution.

    • Immediately wash the cells multiple times (e.g., 3x) with a large volume of ice-cold Wash Buffer to remove all extracellular radioligand.

  • Cell Lysis & Quantification:

    • Lyse the cells in each well (e.g., with 0.1 M NaOH or a lysis buffer).

    • Transfer the lysate to a scintillation vial.

    • Add scintillation fluid, mix well, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis

  • Calculate Percent Inhibition:

    • Determine the average CPM for the vehicle control (representing 100% transport) and the test compound wells.

    • % Inhibition = (1 - (CPM_Compound / CPM_Vehicle)) * 100

  • Determine IC50:

    • Plot the percent inhibition against the logarithm of this compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic fit) to calculate the IC50 value.

References

Addressing Mioflazine's low potency in rodent models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mioflazine, with a specific focus on addressing its observed low potency in rodent models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound in rodent models.

Q1: Why am I observing low or inconsistent efficacy of this compound in my rat/mouse model?

Several factors could contribute to the apparent low potency of this compound in rodent models. These can be broadly categorized into issues related to the compound's physicochemical properties, species-specific biological differences, and experimental design.

Potential Cause 1: Poor Bioavailability

This compound is a poorly water-soluble compound, which can lead to low absorption from the gastrointestinal tract after oral administration.

  • Troubleshooting Steps:

    • Formulation Optimization: Experiment with different vehicle formulations to enhance solubility and absorption. Common strategies include using co-solvents, surfactants, or complexing agents like cyclodextrins. Lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can also significantly improve the oral bioavailability of poorly soluble drugs.[1][2]

    • Alternative Administration Routes: Consider parenteral routes of administration, such as intravenous (IV) or intraperitoneal (IP) injection, to bypass the gastrointestinal tract and ensure more direct entry into the systemic circulation.[3]

    • Particle Size Reduction: Reducing the particle size of the this compound powder through techniques like micronization or nanonization can increase the surface area for dissolution and potentially improve absorption.

Potential Cause 2: Rapid Metabolism

Rodents, particularly mice and rats, often exhibit higher metabolic rates for xenobiotics compared to humans.[4][5] This can lead to rapid clearance of this compound from the bloodstream, preventing it from reaching therapeutic concentrations at the target site.

  • Troubleshooting Steps:

    • Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study in your chosen rodent model to determine key parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), and elimination half-life (t1/2). This will provide crucial information on the drug's exposure profile.

    • In Vitro Metabolism Assays: Utilize liver microsomes from the specific rodent species (and human microsomes for comparison) to assess the rate of this compound metabolism in vitro. This can help identify if rapid metabolism is a likely issue and if there are significant species differences.

    • Dosing Regimen Adjustment: Based on pharmacokinetic data, adjust the dosing regimen. This might involve increasing the dose, increasing the frequency of administration, or using a continuous infusion method (e.g., via an osmotic minipump) to maintain steady-state plasma concentrations.

Potential Cause 3: Species-Specific Differences in the Drug Target

This compound is a nucleoside transport inhibitor. There is evidence that its analog, Draflazine, exhibits species-specific differences in its affinity for the equilibrative nucleoside transporter 1 (ENT1). It is plausible that this compound has a lower affinity for the rodent ENT1 compared to the human transporter, which would manifest as lower potency in rodent models.

  • Troubleshooting Steps:

    • In Vitro Transporter Binding/Inhibition Assays: Perform competitive binding assays or functional transport inhibition assays using cells or membranes expressing the rodent and human versions of the target nucleoside transporter. This will directly compare the inhibitory potency of this compound against the different species' transporters.

    • Consider Alternative Models: If significant species differences in the target are confirmed, consider the use of humanized rodent models (expressing the human version of the target) for more translatable efficacy studies.

Q2: How do I prepare this compound for in vivo administration to rodents?

Given this compound's poor water solubility, proper formulation is critical for achieving consistent and meaningful results in vivo.

  • Recommended Formulation Approaches:

    • For Oral Gavage:

      • Suspension: A common approach is to prepare a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water. Ensure the suspension is homogenous and well-mixed before each administration.

      • Solution with Co-solvents: For small-scale studies, a solution can be prepared using a mixture of solvents such as DMSO, ethanol, and polyethylene glycol (PEG). However, be mindful of the potential toxicity of the solvents at the required dose volume. It is crucial to include a vehicle-only control group in your experiments.

    • For Parenteral Injection (IP/IV):

      • Solubilization with Cyclodextrins: Chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility for injection.

      • Co-solvent Systems: Similar to oral formulations, co-solvent systems can be used, but the choice of solvents and their concentrations must be carefully considered to avoid irritation and toxicity at the injection site.

FAQs

Q: What is the mechanism of action of this compound?

A: this compound is a nucleoside transport inhibitor. It blocks the transport of nucleosides, such as adenosine, across cell membranes. This can lead to an increase in the extracellular concentration of adenosine, which has various physiological effects, including cardioprotective and anti-inflammatory actions.

Q: Are there any known pharmacokinetic data for this compound?

A: To date, there is a lack of publicly available, detailed pharmacokinetic data for this compound in common rodent models or humans, including parameters like Cmax, Tmax, half-life, and bioavailability. This data gap is a significant challenge for designing in vivo studies. Researchers may need to conduct their own pilot pharmacokinetic studies to guide dose selection and regimen.

Q: How does this compound relate to other drugs like Draflazine and Soluflazine?

A: this compound, Draflazine, and Soluflazine belong to the same chemical class of diphenylbutylpiperazine derivatives and all act as nucleoside transport inhibitors. They are considered analogs. Studies on Draflazine have provided valuable insights into the potential for species-specific differences in the affinity for nucleoside transporters, which may also be relevant for this compound.

Q: What are the expected effects of this compound in vivo?

A: As a nucleoside transport inhibitor, this compound is expected to potentiate the effects of endogenous adenosine. In preclinical studies, it has been investigated for its potential cardioprotective effects against ischemia.

Data Presentation

Due to the limited publicly available quantitative data for this compound, this section presents data for its close analog, Draflazine, to provide a reference for its interaction with the target nucleoside transporter.

Table 1: Inhibitory Potency (Ki) of Draflazine against the Equilibrative Nucleoside Transporter 1 (ENT1) in Human and Mouse.

SpeciesPreparationKi (nmol/L)Reference
HumanMyocardial Membranes4.5
HumanErythrocyte Membranes4.5
MouseEhrlich Cell MembranesVaries by analog

Note: The study on mouse Ehrlich cell membranes evaluated a series of Draflazine analogs, highlighting significant variability and species-dependent differences in transporter affinity.

Experimental Protocols

Protocol 1: In Vitro Nucleoside Transport Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potency of this compound on nucleoside transport in a cell-based assay.

  • Cell Culture: Culture a suitable cell line known to express the nucleoside transporter of interest (e.g., HeLa cells for human transporters).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to create a range of working concentrations.

  • Assay Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Wash the cells with a transport buffer (e.g., Krebs-Ringer-HEPES).

    • Pre-incubate the cells with the different concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes).

    • Initiate the transport assay by adding a solution containing a radiolabeled nucleoside substrate (e.g., [3H]-uridine or [3H]-adenosine) and the corresponding this compound concentration.

    • After a short incubation period (e.g., 1-5 minutes), stop the transport by rapidly washing the cells with ice-cold transport buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of nucleoside transport for each this compound concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Preparation of an Oral Suspension of this compound for Rodent Gavage

This protocol describes the preparation of a simple suspension for oral administration.

  • Materials:

    • This compound powder

    • Carboxymethylcellulose (CMC), low viscosity

    • Sterile water for injection

    • Mortar and pestle or homogenizer

    • Magnetic stirrer and stir bar

  • Procedure:

    • Calculate the required amount of this compound and vehicle for the desired concentration and total volume. A common vehicle is 0.5% (w/v) CMC in sterile water.

    • To prepare the vehicle, slowly add the CMC powder to the sterile water while stirring continuously with a magnetic stirrer until fully dissolved.

    • Weigh the required amount of this compound powder.

    • If using a mortar and pestle, add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. Gradually add the remaining vehicle while continuing to mix.

    • If using a homogenizer, add the this compound powder to the vehicle and homogenize until a uniform suspension is achieved.

    • Continuously stir the final suspension on a magnetic stirrer during dosing to ensure homogeneity.

Visualizations

Mioflazine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine ENT1 ENT1 (Nucleoside Transporter) Adenosine_ext->ENT1 Transport Adenosine_Receptor Adenosine Receptor (e.g., A1, A2A) Adenosine_ext->Adenosine_Receptor Binding & Activation Adenosine_int Adenosine ENT1->Adenosine_int Cellular_Effects Cardioprotection, Anti-inflammation Adenosine_Receptor->Cellular_Effects Downstream Signaling This compound This compound This compound->ENT1 Inhibition

Caption: Proposed signaling pathway of this compound.

Caption: Troubleshooting workflow for low potency.

Experimental_Workflow Start Develop New this compound Formulation (e.g., HP-β-CD) Pilot_PK Pilot Pharmacokinetic Study (Single dose, multiple time points) Start->Pilot_PK Dose_Selection Select Dose and Regimen Based on PK Data Pilot_PK->Dose_Selection Efficacy_Study In Vivo Efficacy Study (e.g., Ischemia-reperfusion model) Dose_Selection->Efficacy_Study Data_Analysis Analyze Pharmacodynamic Endpoints and Correlate with PK Efficacy_Study->Data_Analysis

Caption: Experimental workflow for formulation testing.

References

Interpreting unexpected results with Mioflazine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for researchers using Mioflazine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you interpret unexpected results and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of equilibrative nucleoside transporters (ENTs). By blocking these transporters, this compound prevents the reuptake of nucleosides like adenosine from the extracellular space into the cell. This leads to an increase in the local concentration of extracellular adenosine, which in turn enhances the activation of adenosine receptors (A1, A2A, A2B, A3). This potentiation of adenosine signaling is the key mechanism behind its observed physiological effects, such as cardioprotection.[1][2]

Q2: I'm not observing the expected effect of this compound in my animal model. What could be the issue?

A2: A critical factor to consider is the significant species-specific variability in this compound's potency.[1][3] Preclinical studies have shown that this compound is a potent inhibitor of adenosine transport in erythrocytes from humans, baboons, and rabbits, but it is considerably less potent in common rodent models like mice and hamsters.[1] If your experiments are in mice or hamsters, you may need to use significantly higher concentrations, or consider that the desired effect may not be achievable. Always verify the reported potency for your specific animal model.

Q3: Can this compound differentiate between ENT1 and ENT2 transporters?

Q4: Are there known off-target effects or drug interactions I should be aware of?

A4: Yes, the broader class of nucleoside transport inhibitors can be affected by other compounds. For example, various protein kinase inhibitors and benzodiazepines have been shown to inhibit nucleoside transporters, potentially leading to confounding results if used concurrently. If your experimental design includes other pharmacological agents, it is crucial to run appropriate controls to test for potential interactions at the level of nucleoside transport.

Troubleshooting Unexpected Results

Issue 1: Lack of Adenosine Potentiation

You've applied this compound but are not seeing an enhanced response to adenosine (e.g., no change in cAMP levels, vasodilation, or receptor activation).

Possible Cause Troubleshooting Step
Species Insensitivity The potency of this compound is significantly lower in mice and hamsters compared to primates and rabbits. Verify the IC50 in your model system or consider using a species where potency is higher.
Incorrect Concentration The effective concentration can vary widely between in vitro and in vivo systems and across different cell types. Perform a dose-response curve to determine the optimal concentration for your specific experiment.
Rapid Adenosine Metabolism Extracellular adenosine is rapidly metabolized by enzymes like adenosine deaminase. Consider co-administration with an adenosine deaminase inhibitor (e.g., deoxycoformycin) to stabilize extracellular adenosine levels.
Low Endogenous Adenosine This compound's effect is dependent on the presence of endogenous adenosine. If basal adenosine levels are too low, the effect of blocking its reuptake will be minimal. Consider applying an adenosine stimulus or using a system with known adenosine release.

Issue 2: Paradoxical or Non-Linear Dose-Response

You observe an effect at a low dose of this compound, which diminishes or changes at a higher dose.

Possible Cause Troubleshooting Step
Complex Binding Kinetics A derivative of this compound has been shown to exhibit complex binding behavior, including positive cooperativity. This suggests that the interaction with the transporter may not follow a simple inhibitory model. Characterize the binding kinetics in your system using a broader range of concentrations.
Off-Target Effects At higher concentrations, this compound may have off-target effects that counteract its primary mechanism. Perform control experiments to rule out non-specific effects on cell viability or other signaling pathways.
Receptor Desensitization Prolonged high levels of extracellular adenosine can lead to the desensitization or downregulation of adenosine receptors. Measure receptor expression or function after long-term incubation with high concentrations of this compound.

Data and Protocols

Inhibitory Potency of this compound Across Species

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for adenosine transport in erythrocytes from various species, highlighting the significant variability.

SpeciesIC50 for this compoundComparative PotencyReference Compound (NBMPR)
Human < 100 nMHighIC50 in the low nM range
Baboon < 100 nMHighIC50 in the low nM range
Rabbit 10 - 60 nMHighIC50 in the low nM range
Mouse > 200 nMLowIC50 in the low nM range
Hamster > 200 nMLowIC50 in the low nM range
(Data synthesized from Baer et al., 1990)

Experimental Protocols

Protocol 1: In Vitro Radiolabeled Nucleoside Uptake Assay

This protocol provides a method to measure the inhibition of nucleoside transport by this compound in cultured cells.

Materials:

  • Cultured cells expressing ENTs (e.g., HeLa, K562, or primary cells)

  • [³H]-Adenosine or [³H]-Uridine

  • This compound

  • Nitrobenzylthioinosine (NBMPR) for differentiating ENT1/ENT2

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

  • Stop Solution (ice-cold Assay Buffer with a high concentration of a non-radiolabeled nucleoside like uridine)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Plate cells in 24- or 96-well plates and grow to near confluence.

  • Pre-incubation: Aspirate the culture medium and wash the cells once with pre-warmed Assay Buffer. Add Assay Buffer containing the desired concentrations of this compound (or vehicle control). For differentiating ENT subtypes, include a set of wells with 100 nM NBMPR. Incubate for 20-30 minutes at room temperature.

  • Initiate Uptake: Add [³H]-Adenosine to a final concentration of ~10 nM to each well to start the uptake reaction.

  • Incubation: Incubate for a short, pre-determined period (e.g., 2-5 minutes) at room temperature. This time should be within the linear range of uptake for your cell type.

  • Stop Uptake: Terminate the assay by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold Stop Solution.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).

  • Quantification: Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage inhibition of uptake compared to the vehicle control. The IC50 value can be determined by fitting the data to a dose-response curve.

Visualizations

This compound's Mechanism of Action

Mioflazine_Mechanism cluster_membrane Cell Membrane ENT ENT Transporter Intracellular_Ado Intracellular Adenosine ENT->Intracellular_Ado Extracellular_Ado Extracellular Adenosine Extracellular_Ado->ENT Adenosine_Receptor Adenosine Receptor Extracellular_Ado->Adenosine_Receptor Activation This compound This compound This compound->ENT Inhibition Signaling Downstream Signaling Adenosine_Receptor->Signaling

Caption: this compound inhibits ENT transporters, increasing extracellular adenosine and enhancing receptor signaling.

Troubleshooting Workflow for Unexpected Results

Troubleshooting_Workflow Start Unexpected Result with this compound CheckSpecies Is the experiment in a low-potency species (mouse, hamster)? Start->CheckSpecies IncreaseDose Action: Increase concentration or switch species. CheckSpecies->IncreaseDose Yes CheckDoseResponse Did you perform a full dose-response curve? CheckSpecies->CheckDoseResponse No Success Problem Resolved IncreaseDose->Success PerformDoseResponse Action: Run dose-response to find optimal concentration. CheckDoseResponse->PerformDoseResponse No CheckInteractions Are other drugs present (e.g., kinase inhibitors)? CheckDoseResponse->CheckInteractions Yes PerformDoseResponse->Success RunControls Action: Run controls for potential drug interactions. CheckInteractions->RunControls Yes CheckInteractions->Success No RunControls->Success

Caption: A logical workflow to diagnose common issues encountered during experiments with this compound.

Experimental Workflow: Differentiating ENT1 vs. ENT2 Activity

ENT_Differentiation cluster_interpretation Data Interpretation Start Start: Prepare Cultured Cells GroupA Group A: Vehicle Control Start->GroupA GroupB Group B: This compound Start->GroupB GroupC Group C: 100 nM NBMPR Start->GroupC GroupD Group D: This compound + 100 nM NBMPR Start->GroupD AddTracer Add [3H]-Adenosine to all groups GroupA->AddTracer GroupB->AddTracer GroupC->AddTracer GroupD->AddTracer MeasureUptake Measure Radioactivity AddTracer->MeasureUptake Analysis Analyze Data MeasureUptake->Analysis Analysis1 A - C = ENT1 Transport Analysis->Analysis1 Analysis2 C = ENT2 Transport Analysis->Analysis2 Analysis3 B vs D = this compound effect on ENT2 Analysis->Analysis3

Caption: Experimental design to isolate the inhibitory effects of this compound on ENT1 and ENT2 transporters.

References

Validation & Comparative

A Comparative Guide to Mioflazine and Other Diphenylbutylpiperazine Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Mioflazine and other diphenylbutylpiperazine derivatives, supported by experimental data. This document focuses on their primary mechanism of action as nucleoside transport inhibitors and their cardiovascular effects.

Executive Summary

Diphenylbutylpiperazine derivatives are a class of compounds with diverse pharmacological activities. This compound and its analogues, including Lidoflazine, Draflazine, and Soluflazine, have garnered significant interest for their potent inhibition of nucleoside transport, a mechanism with therapeutic potential in cardiovascular and other diseases. This guide provides a comparative analysis of these compounds, presenting available quantitative data on their efficacy as nucleoside transport inhibitors and their impact on cardiovascular parameters. Detailed experimental protocols for key assays are also provided to aid in the design and interpretation of future research.

Comparison of Nucleoside Transport Inhibition

The primary mechanism of action for this compound and several other diphenylbutylpiperazine derivatives is the inhibition of equilibrative nucleoside transporters (ENTs). These transporters are crucial for the cellular uptake of nucleosides, and their inhibition can potentiate the effects of endogenous adenosine, a molecule with cardioprotective properties. The potency of these compounds as nucleoside transport inhibitors is typically quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Table 1: Inhibition of Nucleoside Transport by Diphenylbutylpiperazine Derivatives

CompoundTest SystemRadioligand/SubstratePotency (Ki / IC50)Reference
This compound Derivative (R75231) Rabbit cortical synaptosomes[3H]NitrobenzylthioinosineKi < 10 nM[1]
Human erythrocyte ghost membranes[3H]R75231KD = 0.4 nM[1]
Lidoflazine Human erythrocytesUridineKi ≈ 16 nM
Draflazine Human myocardial & erythrocyte membranes[3H]NitrobenzylthioinosineKi = 4.5 nM[2]
Soluflazine Mouse Ehrlich cells[3H]UridineHigher affinity for ei/ENT2 than es/ENT1[3]

Note: Direct comparative studies of all four compounds under identical experimental conditions are limited. The data presented is compiled from various sources and should be interpreted with caution.

Comparative Cardiovascular Effects

The cardiovascular effects of diphenylbutylpiperazine derivatives are a critical aspect of their pharmacological profile. These effects can be both therapeutic, such as vasodilation in ischemic conditions, and potentially adverse. Key parameters evaluated include effects on blood pressure, heart rate, and myocardial contractility (inotropic effects).

Table 2: Overview of Cardiovascular Effects

CompoundExperimental ModelKey FindingsReference
This compound -Data on direct cardiovascular effects in comparative studies is limited.-
Lidoflazine Anesthetized dogsTransient reduction in systemic arterial pressure, LV dP/dt max, and cardiac output; pronounced coronary vasodilation.
Draflazine Isolated human atrial trabeculae and ventricular papillary muscle stripsNo negative inotropic effects at concentrations up to 100 µM.[2]
Soluflazine Rat cerebral cortexDid not consistently alter hypoxia/ischemia-evoked releases of adenosine, inosine, hypoxanthine, and xanthine.
Other Piperazine Derivatives Isolated rat aortaShowed beta-adrenolytic and vasodilating effects.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Mechanism of Nucleoside Transport Inhibition This compound This compound & Other Diphenylbutylpiperazines ENT Equilibrative Nucleoside Transporter (ENT) This compound->ENT Inhibits Adenosine_in Intracellular Adenosine ENT->Adenosine_in Adenosine_out Extracellular Adenosine Adenosine_out->ENT Transport Adenosine_Receptor Adenosine Receptor Adenosine_out->Adenosine_Receptor Activates Cardioprotection Cardioprotective Effects Adenosine_Receptor->Cardioprotection

Caption: Inhibition of nucleoside transport by this compound.

Experimental Workflow for Nucleoside Transport Inhibition Assay cluster_prep Cell/Membrane Preparation cluster_assay Binding/Uptake Assay cluster_data Data Analysis Erythrocytes Isolate Human Erythrocytes/Ghosts Incubate Incubate with Radioligand (e.g., [3H]NBMPR) & Test Compound Erythrocytes->Incubate Tissues Prepare Myocardial Membranes Tissues->Incubate Separate Separate Bound & Free Radioligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Calculate Calculate Ki/IC50 Values Measure->Calculate

Caption: Workflow for nucleoside transport inhibition assay.

Experimental Workflow for Assessing Inotropic Effects cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment IsolateHeart Isolate Animal Heart DissectMuscle Dissect Papillary Muscle IsolateHeart->DissectMuscle Mount Mount Muscle in Organ Bath DissectMuscle->Mount Stimulate Electrically Stimulate Mount->Stimulate AddCompound Add Test Compound Stimulate->AddCompound Record Record Contractile Force AddCompound->Record

Caption: Workflow for assessing inotropic effects.

Experimental Protocols

Nucleoside Transport Inhibition Assay ([³H]Uridine Uptake)

This protocol is adapted for measuring the inhibition of nucleoside uptake in human erythrocytes.

1. Materials:

  • Human whole blood

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • [³H]Uridine (radiolabeled substrate)

  • Test compounds (this compound and its derivatives)

  • Nitrobenzylthioinosine (NBMPR) as a positive control

  • Scintillation cocktail and vials

  • Scintillation counter

2. Erythrocyte Preparation:

  • Centrifuge whole blood to pellet erythrocytes.

  • Wash the pellet three times with KRH buffer.

  • Resuspend the erythrocytes to a 10% hematocrit in KRH buffer.

3. Uptake Assay:

  • Pre-incubate 180 µL of the erythrocyte suspension with 10 µL of the test compound at various concentrations (or vehicle control) for 15 minutes at room temperature.

  • Initiate the uptake by adding 10 µL of [³H]Uridine to a final concentration of 1 µM.

  • After a 1-minute incubation, stop the uptake by adding 1 mL of ice-cold KRH buffer containing 100 µM NBMPR.

  • Pellet the cells by centrifugation.

  • Wash the pellet twice with ice-cold KRH buffer.

  • Lyse the cells with a suitable lysis buffer.

4. Measurement and Analysis:

  • Add the cell lysate to a scintillation vial with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage inhibition of [³H]Uridine uptake for each concentration of the test compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Assessment of Inotropic Effects on Isolated Papillary Muscle

This protocol describes the measurement of contractile force in isolated rat papillary muscles.

1. Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (gassed with 95% O₂ and 5% CO₂)

  • Surgical instruments for heart isolation and muscle dissection

  • Organ bath with a force transducer

  • Electrical stimulator

  • Data acquisition system

2. Papillary Muscle Preparation:

  • Euthanize the rat and rapidly excise the heart.

  • Place the heart in ice-cold Krebs-Henseleit solution.

  • Dissect the right ventricle to expose the papillary muscles.

  • Carefully excise a papillary muscle and tie sutures to both ends.

3. Experimental Setup:

  • Mount the muscle vertically in the organ bath containing Krebs-Henseleit solution at 37°C.

  • Connect one end to a fixed hook and the other to a force transducer.

  • Stretch the muscle to its optimal length (Lmax) for maximal force development.

  • Allow the muscle to equilibrate for at least 60 minutes, with continuous electrical stimulation (1 Hz, 5 ms duration, voltage 20% above threshold).

4. Measurement and Analysis:

  • Record baseline contractile force.

  • Add the test compound at increasing concentrations to the organ bath.

  • Record the steady-state contractile force at each concentration.

  • Express the change in contractile force as a percentage of the baseline.

  • Construct a dose-response curve to determine the EC50 value.

Conclusion

This compound and its diphenylbutylpiperazine analogues are potent inhibitors of nucleoside transport. The available data suggests that Draflazine is a particularly potent inhibitor with a favorable cardiovascular profile in preclinical models, showing no negative inotropic effects. Lidoflazine also demonstrates significant nucleoside transport inhibition but may have transient effects on blood pressure and cardiac function. Data for this compound and Soluflazine in direct comparative studies is less available, highlighting an area for future research. The provided experimental protocols offer a framework for conducting such comparative studies to further elucidate the structure-activity relationships and therapeutic potential of this class of compounds. Researchers are encouraged to utilize these methodologies to generate robust, comparable data that will advance our understanding of diphenylbutylpiperazine derivatives.

References

Unveiling Mioflazine's Cardioprotective Edge: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of therapeutic agents targeting myocardial ischemia, Mioflazine, a potent nucleoside transport inhibitor, demonstrates significant promise. This report provides a comprehensive comparison of this compound with its alternatives, supported by experimental data, to elucidate its therapeutic potential for researchers, scientists, and drug development professionals.

This compound distinguishes itself through its primary mechanism of action: the inhibition of nucleoside transporters, particularly the equilibrative nucleoside transporter 1 (ENT1). This action prevents the cellular reuptake of endogenous adenosine, a key signaling molecule with potent cardioprotective effects. During ischemic events, elevated extracellular adenosine levels lead to vasodilation, anti-inflammatory effects, and a reduction in myocardial injury.

Comparative Analysis of Nucleoside Transport Inhibitors

To objectively assess this compound's therapeutic potential, its performance is compared against other members of the diphenylbutylpiperazine class (Lidoflazine, Draflazine, and Soluflazine) and another widely studied nucleoside transport inhibitor, Dipyridamole. The following table summarizes their inhibitory potency against nucleoside transport.

CompoundTargetAssay SystemInhibitory Potency (IC50/Ki)Reference
This compound Adenosine TransportHuman Erythrocytes< 100 nM (IC50)[1]
This compound Adenosine TransportBaboon Erythrocytes< 100 nM (IC50)[1]
This compound Adenosine TransportRabbit Erythrocytes10 - 60 nM (IC50)[1]
Draflazine[3H]-NBTI Binding (ENT1)Human Myocardial Membranes4.5 nM (Ki)
DipyridamoleENT1-144.8 nM (IC50)
DipyridamoleENT1-8.18 nM (Ki)
LidoflazineUridine TransportHuman Erythrocytes~16 nM (Ki)
SoluflazineAdenosine DisappearanceHuman Red Blood CellspIC50 = 6.95[2]

Note: The study on Soluflazine attributed the effect to adenosine deaminase inhibition rather than direct nucleoside transport inhibition.

Preclinical Evidence of Cardioprotection

Preclinical studies in canine models of myocardial ischemia have demonstrated this compound's significant cardioprotective effects. These studies have shown that this compound treatment leads to a reduction in infarct size and improved cardiac function following an ischemic insult. While direct comparative preclinical studies with all alternatives are limited, the available data suggests this compound is a potent cardioprotective agent.

Signaling Pathway of this compound's Cardioprotective Action

The primary mechanism of this compound's therapeutic effect is the potentiation of endogenous adenosine signaling. By blocking ENT1, this compound increases the extracellular concentration of adenosine, which then activates adenosine receptors (A1, A2A, A2B, A3) on cardiomyocytes and other cardiac cells. This activation triggers a cascade of downstream signaling events that collectively contribute to cardioprotection.

Mioflazine_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_ext Adenosine ENT1 ENT1 (Nucleoside Transporter) Adenosine_ext->ENT1 Transport Adenosine_Receptor Adenosine Receptors (A1, A2A, A2B, A3) Adenosine_ext->Adenosine_Receptor Activates This compound This compound This compound->ENT1 Inhibits Adenosine_int Adenosine ENT1->Adenosine_int Signaling_Pathways Downstream Signaling (e.g., PKA, PKC) Adenosine_Receptor->Signaling_Pathways Initiates Cardioprotection Cardioprotective Effects Signaling_Pathways->Cardioprotection Leads to

This compound's mechanism of action.

Experimental Protocols

A key experiment to characterize and compare nucleoside transport inhibitors is the radioligand binding assay using [3H]-nitrobenzylthioinosine ([3H]-NBTI), a high-affinity ligand for the ENT1 transporter.

[3H]-Nitrobenzylthioinosine ([3H]-NBTI) Binding Assay Protocol

  • Membrane Preparation: Isolate cell membranes from a suitable source (e.g., human erythrocytes, transfected cell lines expressing ENT1, or cardiac tissue) through differential centrifugation.

  • Incubation: Incubate the prepared membranes with a fixed concentration of [3H]-NBTI and varying concentrations of the test compound (e.g., this compound or an alternative) in a suitable buffer at a specific temperature (e.g., 22°C) for a defined period (e.g., 20 minutes) to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

  • Washing: Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [3H]-NBTI binding (IC50 value). The specific binding is calculated as the difference between total binding and non-specific binding (determined in the presence of a high concentration of a known ENT1 inhibitor, such as dipyridamole). The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Reagent_Prep Reagent Preparation ([3H]-NBTI, Test Compounds) Reagent_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis IC50/Ki Determination Scintillation_Counting->Data_Analysis

Workflow for [3H]-NBTI binding assay.

Logical Relationship of this compound's Therapeutic Potential

The therapeutic potential of this compound is logically derived from its biochemical action, leading to physiological effects that are beneficial in pathological conditions like myocardial ischemia.

Logical_Relationship Mioflazine_Admin This compound Administration ENT1_Inhibition Inhibition of ENT1 Mioflazine_Admin->ENT1_Inhibition Adenosine_Increase Increased Extracellular Adenosine ENT1_Inhibition->Adenosine_Increase Receptor_Activation Adenosine Receptor Activation Adenosine_Increase->Receptor_Activation Physiological_Effects Physiological Effects (Vasodilation, Anti-inflammation) Receptor_Activation->Physiological_Effects Therapeutic_Outcome Therapeutic Outcome (Cardioprotection) Physiological_Effects->Therapeutic_Outcome

Logical flow of this compound's action.

Conclusion

This compound emerges as a highly potent nucleoside transport inhibitor with a clear mechanism of action for cardioprotection. The available data on its inhibitory potency, particularly in primate erythrocytes, suggests a strong therapeutic potential. While further head-to-head comparative studies are warranted to definitively establish its superiority over all alternatives, the current evidence positions this compound as a compelling candidate for further investigation and development in the management of myocardial ischemia.

References

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